molecular formula C14H21NO B1647084 1-Benzyl-3,5-dimethylpiperidin-4-ol

1-Benzyl-3,5-dimethylpiperidin-4-ol

Cat. No.: B1647084
M. Wt: 219.32 g/mol
InChI Key: UDYDEKZXNWJGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3,5-dimethylpiperidin-4-ol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-benzyl-3,5-dimethylpiperidin-4-ol

InChI

InChI=1S/C14H21NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3

InChI Key

UDYDEKZXNWJGHP-UHFFFAOYSA-N

SMILES

CC1CN(CC(C1O)C)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(C1O)C)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-Benzyl-3,5-dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3,5-dimethylpiperidin-4-ol is a highly versatile heterocyclic intermediate crucial for the synthesis of complex pharmaceutical agents, including chemokine receptor antagonists, antibacterial quinolizines, and BCL6-targeted degraders (PROTACs). This whitepaper provides a comprehensive technical analysis of its physicochemical properties—specifically its molecular weight and formula—alongside field-proven synthetic methodologies and downstream applications.

Structural and Physicochemical Profiling

The molecular architecture of this compound consists of a central piperidine ring substituted with a hydroxyl group at the C4 position, two methyl groups at the C3 and C5 positions, and a benzyl protecting group at the N1 position. This specific substitution pattern imparts unique stereochemical complexity and steric hindrance, which are critical for its binding affinity in target receptors.

The molecular formula C14H21NO and molecular weight of 219.32 g/mol are foundational metrics for mass spectrometry validation and stoichiometric calculations during synthesis[1]. The presence of the benzyl group significantly increases the molecule's lipophilicity, facilitating cellular membrane permeability in early-stage drug screening assays[2].

Table 1: Quantitative Physicochemical Properties
ParameterValue
Chemical Name This compound
CAS Registry Number 91599-86-9
Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Predicted LogP ~2.4
Hydrogen Bond Donors 1 (-OH group)
Hydrogen Bond Acceptors 2 (N, O atoms)
Rotatable Bonds 2 (Benzylic linkage)

Synthetic Causality: Ketone Reduction Workflow

The primary synthetic route to this compound involves the reduction of its ketone precursor, 1-benzyl-3,5-dimethylpiperidin-4-one[2]. The choice of reducing agent and reaction conditions is dictated by the need to preserve the N-benzyl bond while achieving high conversion of the sterically hindered ketone.

Protocol 1: Stereoselective Reduction via Sodium Borohydride

This protocol utilizes Sodium Borohydride (NaBH4) in methanol, a self-validating system designed to prevent over-reduction and thermal degradation[3].

  • Substrate Solvation: Dissolve 1-benzyl-3,5-dimethylpiperidin-4-one (e.g., 4.0 g, 18.41 mmol) in 45 mL of anhydrous methanol (MeOH).

    • Causality: Methanol acts as both a solvent and a proton donor, stabilizing the alkoxyborohydride intermediate and accelerating the reduction process.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C.

    • Causality: The hydride transfer is highly exothermic. Initiating the reaction at 0°C suppresses the formation of unwanted epimers and prevents solvent boil-off.

  • Hydride Addition: Slowly add NaBH4 (835.67 mg, 22.09 mmol) in small portions over 10 minutes.

  • Reaction Propagation: Remove the ice bath and stir the mixture at 20°C for 12 hours.

    • Validation Checkpoint: Extract a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS. The reaction is complete when the ketone mass (m/z 218.3 [M+H]+) is entirely replaced by the alcohol mass (m/z 220.3[M+H]+).

  • Quenching and Hydrolysis: Carefully add 40 mL of 1N HCl at 20°C.

    • Causality: The acidic quench breaks down the unreacted borohydride and hydrolyzes the borate ester complex, liberating the free secondary alcohol[3].

  • Isolation: Perform liquid-liquid extraction with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield the target compound.

SynthesisWorkflow A 1-Benzyl-3,5-dimethylpiperidin-4-one (Precursor) B Reduction NaBH4, MeOH, 0°C to 20°C A->B C This compound (C14H21NO, MW: 219.32) B->C D Hydrogenolysis Pd(OH)2/C, H2, MeOH C->D E 3,5-Dimethylpiperidin-4-ol (Downstream Intermediate) D->E

Workflow for the synthesis and debenzylation of this compound.

Downstream Transformation: Hydrogenolytic Debenzylation

To utilize the piperidine nitrogen for subsequent coupling reactions (e.g., amide bond formation or SNAr reactions), the benzyl protecting group must be removed to yield 3,5-dimethylpiperidin-4-ol.

Protocol 2: N-Debenzylation via Pearlman's Catalyst
  • Preparation: Dissolve this compound in methanol.

  • Catalyst Introduction: Add 20% w/w Palladium Hydroxide on carbon (Pd(OH)2/C).

    • Causality: Pd(OH)2 (Pearlman's catalyst) exhibits superior kinetic activity for the cleavage of benzylic C-N bonds compared to standard Pd/C, minimizing reaction time and preserving the secondary alcohol[4].

  • Hydrogenation: Seal the reactor, purge with N2, and introduce H2 gas. Stir at 25.0°C under elevated pressure (e.g., up to 13.5 MPa in specialized high-pressure autoclaves) for 4.0 hours[4].

  • Filtration & Validation: Filter the suspension through a pad of Celite to remove the pyrophoric catalyst.

    • Validation Checkpoint: Concentrate the filtrate and analyze via 1H-NMR. Successful debenzylation is confirmed by the complete disappearance of the aromatic multiplet at δ 7.2–7.4 ppm and the benzylic singlet at δ 3.5 ppm.

Pharmacological Significance & Drug Development Applications

The structural rigidity and specific spatial arrangement of the methyl and hydroxyl groups make this compound an ideal scaffold for several therapeutic areas:

  • Targeted Protein Degradation: It serves as a critical building block in the synthesis of cyanopyridine and cyanopyrimidine-based BCL6 degraders. These PROTACs are designed to target and degrade BCL6, a transcriptional repressor frequently implicated in B-cell lymphomas[3].

  • Infectious Diseases: The scaffold is utilized to synthesize chiral 8-(substituted piperidino)-benzo[i,j]quinolizines, which exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other hospital-acquired pathogens[4].

  • Immunology: It acts as a precursor for chemokine receptor antagonists, modulating immune cell migration in inflammatory diseases[4].

ApplicationPathway Core This compound (Core Scaffold) Chem Chemokine Receptor Antagonists Core->Chem Derivatization Anti Antibacterial Quinolizines Core->Anti Substitution Bcl6 BCL6 Degraders (Cancer Therapeutics) Core->Bcl6 PROTAC Synthesis

Downstream applications of this compound in drug development.

Conclusion

This compound (C14H21NO, MW: 219.32 g/mol ) is more than a simple heterocyclic building block; it is a highly functionalized intermediate whose stereochemistry and reactivity profile enable the synthesis of advanced therapeutics. By employing rigorous, self-validating synthetic protocols—such as controlled borohydride reduction and palladium-catalyzed hydrogenolysis—researchers can reliably integrate this molecule into complex drug discovery pipelines.

References

  • This compound | 91599-86-9 Source: Molaid URL
  • 1-苄基-3,5-二甲基哌啶-4-酮 (1-Benzyl-3,5-dimethyl-piperidin-4-one Properties)
  • EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders Source: Google Patents URL
  • (3S,5R)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized piperidines serve as privileged scaffolds due to their predictable pharmacokinetics and highly tunable stereochemistry. 1-Benzyl-3,5-dimethylpiperidin-4-ol is a critical intermediate extensively utilized in the synthesis of targeted protein degraders (PROTACs) and epigenetic inhibitors. This whitepaper provides an in-depth technical analysis of its chemical identity, isomeric CAS designations, mechanistic synthesis, and downstream applications in oncology.

Chemical Identity & Isomeric Profiling

Navigating the chemical space of substituted piperidinols requires precise stereochemical tracking. The presence of three chiral centers (C3, C4, C5) on the piperidine ring results in multiple diastereomers, each with distinct CAS registry numbers. The bulky N-benzyl group provides lipophilicity and serves as a robust protecting group during downstream functionalization.

Below is a consolidated physicochemical profile of the compound and its primary stereoisomers, synthesized from 1[1].

ParameterSpecification
Chemical Name This compound
General / (3S,5R) CAS Number 91599-86-9
(3R,4R,5S) Isomer CAS Number 374067-77-3
Molecular Formula C14H21NO
Molecular Weight 219.327 g/mol
Predicted Boiling Point 333.6 ± 22.0 °C
LogP (Octanol/Water) ~2.4 (Predicted based on precursor)

Mechanistic Synthesis & Experimental Workflow

The synthesis of this compound relies on the stereoselective reduction of its ketone precursor, 1-benzyl-3,5-dimethylpiperidin-4-one.

Causality of Reagent Selection

Sodium borohydride (NaBH₄) is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) due to its chemoselectivity and compatibility with protic solvents. Methanol (MeOH) is deliberately chosen as the solvent; it is not merely a passive medium but an electrophilic activator. Hydrogen bonding between the methanolic proton and the carbonyl oxygen lowers the activation energy for the nucleophilic hydride attack. Furthermore, the 3,5-dimethyl groups exert steric hindrance, directing the hydride to attack from the less hindered axial face, thereby yielding the thermodynamically favored equatorial alcohol.

Synthesis_Workflow A Precursor 1-Benzyl-3,5-dimethyl piperidin-4-one B Reagents NaBH4 / MeOH 0°C to 20°C A->B C Mechanism Stereoselective Hydride Transfer B->C D Product 1-Benzyl-3,5-dimethyl piperidin-4-ol C->D

Figure 1: Stereoselective synthetic workflow of this compound.

Self-Validating Protocol: Stereoselective Reduction

This methodology is adapted from optimized protocols detailed in 2[2].

  • Substrate Solvation: Dissolve 4.0 g (18.41 mmol) of (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one in 45 mL of anhydrous methanol.

  • Thermal Regulation: Chill the reaction vessel to 0°C using an ice-water bath.

    • Causality: The hydride transfer is exothermic. Maintaining 0°C suppresses side reactions and maximizes the facial selectivity of the hydride attack.

  • Hydride Addition: Slowly add 835.67 mg (22.09 mmol, 1.2 eq) of NaBH₄ portion-wise over 10 minutes.

    • Self-Validation Checkpoint 1: Observe controlled effervescence (H₂ gas evolution). Uncontrolled bubbling indicates the addition rate is too fast, risking thermal runaway.

  • Reaction Propagation: Remove the cooling bath and allow the mixture to stir at 20°C for 12 hours.

    • Self-Validation Checkpoint 2: Monitor reaction progress via LC-MS or TLC. The reaction is self-validating when the distinct UV-active spot of the ketone precursor completely disappears, replaced by the more polar alcohol product.

  • Quenching Sequence: Cool the mixture back to 0°C and quench by dropwise addition of 40 mL of 1N HCl.

    • Causality: The acid decomposes the intermediate borate complex and neutralizes unreacted NaBH₄.

    • Self-Validation Checkpoint 3: The absolute cessation of gas evolution confirms the complete destruction of residual hydride species.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified this compound.

Pharmaceutical Applications & Target Pathways

The this compound scaffold is highly prized in medicinal chemistry, primarily acting as an optimal linker and structural core for complex oncology drugs.

BCL6 Targeted Protein Degradation

The compound is a foundational building block in the synthesis of cyanopyridine and cyanopyrimidine-based BCL6 degraders[3]. BCL6 (B-cell lymphoma 6) is a master transcriptional repressor that drives the development of diffuse large B-cell lymphoma (DLBCL). By integrating the piperidinol scaffold, chemists can achieve the precise spatial geometry required to link a BCL6-binding warhead to an E3 ubiquitin ligase ligand, facilitating targeted ubiquitination.

BCL6_Degradation PROTAC Piperidinol-Derived BCL6 Degrader Ternary Ternary Complex Formation PROTAC->Ternary Target BCL6 Transcriptional Repressor Target->Ternary E3 E3 Ubiquitin Ligase Complex E3->Ternary Ub Polyubiquitination Cascade Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Figure 2: Mechanism of targeted BCL6 degradation via ternary complex formation.

SMARCA2 Epigenetic Inhibitors

Beyond PROTACs, the specific (3α,4β,5α) stereoisomer (CAS: 374067-77-3) is utilized in the synthesis of 1,6-naphthyridine compounds[4]. These compounds function as potent SMARCA2 inhibitors, which are currently under intense investigation for the treatment of SMARCA4-deficient cancers. The piperidinol ring provides critical hydrogen-bonding interactions within the ATPase domain of the SWI/SNF chromatin remodeling complex.

References

  • Title: EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders Source: Google Patents URL
  • Title: WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers Source: Google Patents URL
  • Title: this compound | 91599-86-9 Source: Molaid Chemical Database URL
  • Title: 54385-25-0,3-Methylcyclohex-3-ene-1-carboxylic Acid (Reference for CAS 374067-77-3)

Sources

Synthetic & Stereochemical Guide: 1-Benzyl-3,5-dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the synthesis, stereochemical analysis, and characterization of 1-Benzyl-3,5-dimethylpiperidin-4-one and its reduced derivative, 1-Benzyl-3,5-dimethylpiperidin-4-ol .[1] These compounds are critical intermediates in the development of neuroactive pharmacophores, particularly serving as structural analogs to tropane alkaloids (e.g., cocaine, atropine) and synthetic anesthetics like


-eucaine.[1]

Executive Summary & Chemical Architecture

The transition from the ketone (piperidin-4-one) to the alcohol (piperidin-4-ol) represents a shift from a reactive synthetic intermediate to a pharmacologically active scaffold.

  • The Ketone (Precursor): 1-Benzyl-3,5-dimethylpiperidin-4-one is a Mannich base synthesized via a double condensation. It exists primarily in the cis-diequatorial conformation to minimize 1,3-diaxial strain.

  • The Alcohol (Target): this compound introduces a third stereocenter at C4. The relative stereochemistry between the C3/C5 methyl groups and the C4 hydroxyl group dictates biological activity (e.g., local anesthesia vs. anticholinergic effects).[1]

Structural Relationship Diagram

The following diagram illustrates the synthetic flow and stereochemical divergence.

G Start Precursors (Benzylamine + Formaldehyde + Pentan-3-one) Ketone 1-Benzyl-3,5-dimethylpiperidin-4-one (Mannich Base) Start->Ketone Double Mannich Condensation Red_NaBH4 Reduction (NaBH4 / MeOH) Ketone->Red_NaBH4 Alc_Eq Isomer A (Major) OH-Equatorial (Trans to Methyls) Thermodynamic Product Red_NaBH4->Alc_Eq Axial Attack (Steric Control) Alc_Ax Isomer B (Minor) OH-Axial (Cis to Methyls) Kinetic Product Red_NaBH4->Alc_Ax Equatorial Attack

Caption: Synthetic pathway from acyclic precursors to stereoisomeric piperidinols.

Synthesis of the Ketone (Mannich Base)[1][2]

The synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one utilizes the Petrenko-Kritschenko condensation. This "double Mannich" reaction is highly efficient, assembling the piperidine ring in a single pot.[1]

Mechanistic Insight

The reaction involves the formation of a double iminium ion intermediate from benzylamine and formaldehyde, which undergoes nucleophilic attack by the enol forms of pentan-3-one (diethyl ketone). The 3,5-dimethyl substitution pattern is dictated by the use of pentan-3-one, where the electrophilic addition occurs at the alpha-carbons.

Protocol A: Synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one[1]

Reagents:

  • Benzylamine (1.0 eq)[1]

  • Paraformaldehyde (2.2 eq) or Formalin (37% aq)[1]

  • Pentan-3-one (Diethyl ketone) (1.0 eq)[1]

  • Glacial Acetic Acid (Catalytic to stoichiometric)[1]

  • Methanol (Solvent)[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Benzylamine (0.1 mol) in Methanol (50 mL).

  • Acidification: Slowly add Glacial Acetic Acid (0.1 mol). The reaction is exothermic; cool in an ice bath if necessary.

  • Addition: Add Paraformaldehyde (0.22 mol) followed by Pentan-3-one (0.1 mol).

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. The solution will turn from cloudy to clear/yellow as the paraformaldehyde depolymerizes and reacts.

  • Workup:

    • Remove methanol under reduced pressure (rotary evaporator).[1]

    • Dilute the residue with water (50 mL) and extract with diethyl ether (2x) to remove unreacted ketone (discard organic layer).[1]

    • Basification: Cool the aqueous layer to 0°C and basify to pH >10 using 20% NaOH or KOH solution. The product will oil out.

    • Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1]

  • Purification: Dry the combined DCM layers over anhydrous MgSO₄, filter, and concentrate. The crude oil can be distilled under high vacuum or recrystallized (if solid) from petroleum ether to yield the pure ketone.

Self-Validation Check:

  • IR Spectroscopy: Look for a strong carbonyl stretch at ~1710 cm⁻¹. Absence of N-H stretch confirms tertiary amine formation.

  • TLC: Run in Hexane:Ethyl Acetate (4:1). The product should be less polar than benzylamine but distinct from the starting ketone.

Stereoselective Reduction to the Alcohol

Reducing the ketone creates a new stereocenter at C4. The stereochemical outcome depends on the reducing agent and the conformation of the piperidine ring.

Stereochemical Analysis

Assuming the 3,5-dimethyl groups occupy the thermodynamically stable equatorial positions (cis-diequatorial conformation):

  • Axial Attack (Top Face): Hydride approaches from the axial direction (parallel to axial hydrogens).[1] This leads to the Equatorial Alcohol (OH is equatorial).

  • Equatorial Attack (Bottom Face): Hydride approaches from the equatorial direction. This leads to the Axial Alcohol (OH is axial).

Reagent Selection:

  • Sodium Borohydride (NaBH₄): A small nucleophile.[1] In unhindered piperidones, it tends to favor axial attack, yielding the equatorial alcohol (thermodynamic product).[1]

  • Lithium Aluminum Hydride (LiAlH₄): Stronger, less selective, but generally follows similar trends.[1]

  • Meerwein-Ponndorf-Verley (MPV): Often favors the thermodynamic product (Equatorial OH) due to reversibility.[1]

Protocol B: Reduction using Sodium Borohydride[4][5]

Reagents:

  • 1-Benzyl-3,5-dimethylpiperidin-4-one (from Protocol A)[1]

  • Sodium Borohydride (NaBH₄) (1.5 eq)[1]

  • Methanol or Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ketone (10 mmol) in Methanol (30 mL) and cool to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of ketone spot).

  • Quench: Add water (10 mL) slowly to quench excess hydride. Evaporate the methanol under reduced pressure.

  • Extraction: Dilute residue with water (20 mL) and extract with DCM (3 x 20 mL).

  • Isolation: Dry over Na₂SO₄ and concentrate.

  • Isomer Separation: The crude mixture will likely contain predominantly the equatorial alcohol. Isomers can be separated via column chromatography (Silica gel; Eluent: DCM/MeOH 95:5).[1]

Analytical Characterization & Comparison

Distinguishing the ketone from the alcohol, and determining the stereochemistry of the alcohol, requires NMR analysis.[1]

Comparative Data Table
Feature1-Benzyl-3,5-dimethylpiperidin-4-oneThis compound
State Oily liquid or low-melting solidSolid (crystalline)
IR Spectrum Strong C=O stretch (~1715 cm⁻¹)Broad O-H stretch (~3200-3400 cm⁻¹); No C=O
¹H NMR (H-4) Absent (Quaternary Carbon)Multiplet at 3.5 - 4.0 ppm
¹³C NMR (C-4) Signal at ~210 ppm (Carbonyl)Signal at ~70-75 ppm (Carbinol)
Stereochemistry cis (meso) or trans (racemic)

isomers (defined by H4 coupling)
Determination of Alcohol Configuration (J-Coupling)

The coupling constant (


) of the proton at C4 (H4) with the protons at C3 and C5 is definitive.
  • Equatorial Alcohol (Axial H4): The H4 proton is axial. It has axial-axial coupling with H3/H5 (if they are axial).

    • 
       (Large coupling = Axial-Axial).[1]
      
    • Conclusion: If H4 appears as a wide triplet (or dd) with large

      
       values, the OH is Equatorial .[1]
      
  • Axial Alcohol (Equatorial H4): The H4 proton is equatorial. It has equatorial-axial coupling with H3/H5.

    • 
       (Small coupling = Equatorial-Axial).[1]
      
    • Conclusion: If H4 appears as a narrow multiplet with small

      
       values, the OH is Axial .[1]
      

Pharmacological Relevance[7][8][9]

The transition from ketone to alcohol activates the scaffold for receptor binding.

  • Local Anesthesia: The 4-ol derivatives (esters) are structural analogs of

    
    -eucaine. The stereochemistry of the 4-position is critical for fitting into the sodium channel pore. The equatorial esters generally exhibit higher potency due to a "chair-like" mimicry of the tropane ring system.
    
  • Neurotransmitter Modulation: 1-benzylpiperidines are known inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidases (MAO).[1] The 3,5-dimethyl substitution adds steric bulk that can increase selectivity for Butyrylcholinesterase (BuChE) over AChE.[1]

Pharmacophore Logic Diagram

P Scaffold 1-Benzyl-3,5-dimethyl Piperidine Core Target1 Na+ Channel Blocker (Local Anesthesia) Scaffold->Target1 Requires 4-OH Esterification Target2 AChE / BuChE Inhibition (Alzheimer's) Scaffold->Target2 N-Benzyl moiety critical Target3 Sigma Receptor Modulation Scaffold->Target3 Lipophilic pockets

Caption: Pharmacological targets accessible via the 3,5-dimethylpiperidine scaffold.[1]

References

  • Synthesis of Piperidones: Petrenko-Kritschenko, P. (1896).[1] "Über die Kondensation von Aceton und seinen Homologen mit Aldehyden und Ammoniak." Berichte der deutschen chemischen Gesellschaft. [1]

  • Stereochemistry of Reduction: Lyle, R. E. (1958).[1] "The Reduction of Nitrogen Heterocycles with Complex Metal Hydrides." Journal of Organic Chemistry. [1]

  • NMR Characterization: Casy, A. F. (1971).[1] "PMR Spectroscopy in Medicinal Chemistry." Academic Press. (Foundational text on piperidine conformation).

  • Pharmacology of Eucaine Analogs: McElvain, S. M. (1927).[1] "Piperidine Derivatives.[4][5] III. The Local Anesthetic Activity of 1-Alkyl-3-carbethoxy-4-piperidyl Benzoates." Journal of the American Chemical Society. [1]

  • Modern Applications (AChE): BenchChem. (2025).[1][4] "Application Notes and Protocols for 1-Benzylpiperidine Derivatives." [1]

Sources

Comprehensive Safety Data and Handling Guide for 1-Benzyl-3,5-dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Safety Data Sheet (SDS) Integration

Executive Summary

In modern drug discovery, substituted piperidines serve as privileged scaffolds for developing therapeutics ranging from GPCR ligands to targeted protein degraders[1]. 1-Benzyl-3,5-dimethylpiperidin-4-ol (CAS: 91599-86-9) is a highly versatile synthetic intermediate. The presence of the N-benzyl group provides robust protection for the basic secondary amine during upstream functionalization, while the 3,5-dimethyl substitutions introduce critical steric bulk and stereochemical complexity.

However, the physicochemical properties that make this compound synthetically valuable—namely its lipophilicity and basicity—also dictate its toxicological profile. This whitepaper synthesizes standard Safety Data Sheet (SDS) metrics with field-proven experimental workflows, providing a comprehensive guide to the safe handling, mechanistic toxicology, and synthetic integration of this compound.

Physicochemical Profiling & Structural Implications

Understanding the chemical anatomy of this compound is essential for both predicting its reactivity and mitigating its hazards. The molecule features a basic tertiary amine (due to the benzyl substitution) and a secondary alcohol. The N-benzyl moiety significantly increases the molecule's partition coefficient (LogP), enhancing its solubility in organic solvents (e.g., dichloromethane, methanol) but also facilitating rapid absorption through biological membranes[2].

Table 1: Physicochemical and Safety Data Summary
ParameterValue / Description
Chemical Name This compound
CAS Registry Number 91599-86-9 (General); 374067-77-3 (Stereospecific)[3]
Molecular Formula C14H21NO[4]
Molecular Weight 219.33 g/mol
Physical State Solid / Crystalline powder
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]
GHS Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (Eye contact response)[2]
Storage Conditions 2–8°C, under inert gas (Argon/N2), dry environment[2],[4]

Mechanistic Toxicology & Hazard Mitigation

Standard SDS documents list GHS codes, but translating these codes into mechanistic toxicology is critical for laboratory safety[5].

  • H302 (Harmful if swallowed): The lipophilic benzyl group enhances gastrointestinal absorption. Once systemic, the basic piperidine nitrogen can interact with off-target receptors (e.g., hERG or various monoamine receptors), leading to systemic toxicity.

  • H315 / H319 (Skin and Eye Irritation): The tertiary amine is a Lewis base. Upon contact with the aqueous environment of the eyes or the lipid bilayer of the skin, it can cause localized pH elevation, leading to the saponification of cellular lipids and disruption of mucosal membranes.

  • H335 (May cause respiratory irritation): Inhalation of the fine crystalline dust directly exposes the sensitive respiratory epithelium to this basicity, triggering inflammatory cascades.

Exposure Mitigation Strategy

Following the guidelines established in Prudent Practices in the Laboratory[5], handling this compound requires a self-validating safety system:

  • Engineering Controls: All transfers and weighings must be conducted within a certified chemical fume hood to prevent inhalation of aerosolized dust.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during bulk transfers) and tightly sealed safety goggles are mandatory to prevent lipid saponification upon dermal or ocular exposure.

ToxPathway Hazard This compound (Basic Amine / Lipophilic) Route1 Skin/Eye Contact (H315, H319) Hazard->Route1 Route2 Inhalation (H335) Hazard->Route2 Route3 Ingestion (H302) Hazard->Route3 Mech1 Lipid Saponification & Membrane Disruption Route1->Mech1 Mech2 Respiratory Mucosa Irritation Route2->Mech2 Mech3 GI Absorption & Systemic Toxicity Route3->Mech3 Mit1 Nitrile Gloves & Safety Goggles Mech1->Mit1 Mit2 Chemical Fume Hood Mech2->Mit2 Mit3 Strict Lab Hygiene Mech3->Mit3

Toxicological exposure pathways and required laboratory mitigation strategies.

Experimental Workflows & Handling Protocols

To ensure scientific integrity, every protocol must be a self-validating system where the causality of each step is understood. Below are the two most critical workflows involving this compound: its synthesis via reduction, and its subsequent deprotection.

Protocol 1: Synthesis via Ketone Reduction

This protocol details the synthesis of this compound from its ketone precursor, a common step in generating building blocks for Bcl6 degraders[1].

  • Reagent Preparation: Dissolve (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one (1.0 eq) in anhydrous methanol (MeOH).

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Causality: Sodium borohydride (NaBH4) reduction is highly exothermic. Cooling prevents solvent boil-over and suppresses the formation of unwanted epimers at the 3 and 5 positions[1].

  • Hydride Addition: Slowly add NaBH4 (1.2 eq) portion-wise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and stir at 20°C for 12 hours.

  • Self-Validation (Monitoring): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass ([M+H]+ 218) is fully replaced by the product mass ([M+H]+ 220).

  • Quench and Workup: Quench the reaction by slowly adding 1N HCl at 20°C[1]. Causality: The acid safely destroys residual hydride reagents, releasing H2 gas in a controlled manner before downstream extraction with dichloromethane (DCM).

Protocol 2: Debenzylation (Deprotection) Workflow

The N-benzyl group is highly stable to basic, acidic, and mild reductive conditions, making it an ideal protecting group[6]. However, to utilize the piperidine nitrogen for downstream coupling, the benzyl group must be removed via catalytic hydrogenolysis.

  • System Purging: Dissolve this compound in ethanol. Flush the reaction flask with Nitrogen (N2) gas for 5 minutes.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C). Causality: Pd/C is pyrophoric. Adding it under an N2 atmosphere prevents the catalyst from igniting the ethanol vapors upon contact with atmospheric oxygen[5].

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen (H2) gas via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (Monitoring): Analyze via TLC (Stain with Ninhydrin). The deprotected secondary amine will stain a bright, distinct color compared to the tertiary amine starting material.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Causality: Celite traps the fine palladium particles. The filter cake must be kept wet with solvent; allowing it to dry in air can cause a spontaneous fire[5].

ReactionWorkflow A 1-Benzyl-3,5-dimethylpiperidin-4-one (Starting Material) B NaBH4 / MeOH (Reduction) A->B 0°C to 20°C 12 hours C This compound (Intermediate) B->C Aqueous Workup (1N HCl / NaHCO3) D Pd/C, H2 Gas (Hydrogenolysis) C->D N2 to H2 Atmosphere E 3,5-Dimethylpiperidin-4-ol (Deprotected Scaffold) D->E Filtration & Concentration

Synthetic workflow and debenzylation of this compound.

References

  • Cyanopyridine and cyanopyrimidine bcl6 degraders (EP4380919A1)
  • Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: The National Academies Press URL:[Link]

  • This compound Safety & Chemical Properties Source: Molaid / AccelaChem URL:[Link]

Sources

Technical Guide: 1-Benzyl-3,5-dimethylpiperidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Benzyl-3,5-dimethylpiperidin-4-ol as a Building Block in Drug Discovery Audience: Researchers, scientists, and drug development professionals Format: In-depth Technical Guide

Core Directive: The Conformational Lock

In the landscape of heterocyclic building blocks, This compound is not merely a scaffold; it is a conformational tool . While the unsubstituted piperidine ring is flexible, undergoing rapid chair-chair interconversion, the introduction of methyl groups at the 3 and 5 positions creates a high-energy barrier to ring inversion.

For medicinal chemists, this "conformational lock" is the primary value proposition of this molecule. By freezing the piperidine ring into a specific chair conformation (typically with the 3,5-methyl groups in the equatorial position to minimize 1,3-diaxial strain), this scaffold allows for the precise vectorization of substituents at the 4-position. This reduces the entropic penalty of binding to protein targets—a critical factor in optimizing potency and selectivity for GPCRs (e.g., Neurokinin-1, Opioid receptors) and enzymes (e.g., Acetylcholinesterase).

Synthesis & Stereochemical Control

The synthesis of this compound is a two-stage process: the construction of the piperidone core via a double Mannich condensation, followed by the stereoselective reduction of the ketone.

The Double Mannich Condensation

Unlike 2,6-dimethylpiperidines (derived from acetone and acetaldehyde), the 3,5-dimethyl pattern requires 3-pentanone (diethyl ketone) as the nucleophilic component. The reaction follows a Petrenko-Kritschenko type mechanism.

  • Reagents: 3-Pentanone, Benzylamine, Formaldehyde (or Paraformaldehyde).

  • Mechanism: The enol of 3-pentanone attacks the iminium ion generated from benzylamine and formaldehyde. This occurs bilaterally to close the ring.

Stereoselective Reduction

The reduction of the intermediate ketone (1-benzyl-3,5-dimethylpiperidin-4-one) generates the hydroxyl group at C4. This step introduces a third chiral center, creating diastereomers.

  • Conformational Bias: The 3,5-dimethyl ketone exists predominantly in the chair form with both methyl groups equatorial (cis-isomer).

  • Hydride Attack:

    • Equatorial Attack: Leads to the Axial Alcohol .

    • Axial Attack: Leads to the Equatorial Alcohol .

    • Note: Sodium Borohydride (NaBH₄) typically favors the formation of the equatorial alcohol (thermodynamic product), but the presence of the 3,5-methyl groups can sterically influence the trajectory, requiring chromatographic separation of the isomers.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_stereo Stereochemical Outcome Start 3-Pentanone (Diethyl Ketone) Reagents Benzylamine + Formaldehyde (Double Mannich) Start->Reagents Intermediate 1-Benzyl-3,5-dimethyl- piperidin-4-one Reagents->Intermediate Ring Closure (Reflux, MeOH) Reduction Reduction (NaBH4 or LiAlH4) Intermediate->Reduction Product_Eq Product A: Equatorial -OH (Major) Reduction->Product_Eq Axial Attack Product_Ax Product B: Axial -OH (Minor) Reduction->Product_Ax Equatorial Attack

Figure 1: Synthetic pathway for this compound, highlighting the divergence of diastereomers during reduction.

Applications in Drug Discovery

Neurokinin-1 (NK1) Receptor Antagonists

The 3,5-dimethylpiperidine scaffold has been utilized to mimic the spatial arrangement of peptide side chains. In NK1 antagonists (targeting substance P), the "benzyl" group at N1 often occupies a hydrophobic pocket, while the 4-position is functionalized with bulky ether or amide groups.

  • Advantage: The methyl groups restrict the rotation of the piperidine ring, locking the 4-substituent in a bio-active orientation that mimics the turn of the native peptide ligand.

Cholinesterase Inhibitors (Alzheimer’s Disease)

Derivatives of N-benzylpiperidine are classic pharmacophores for Acetylcholinesterase (AChE) inhibition (e.g., Donepezil).

  • Mechanism: The quaternary nitrogen (protonated at physiological pH) binds to the anionic sub-site of the enzyme.

  • 3,5-Dimethyl Effect: Studies indicate that 3,5-substitution can enhance selectivity for AChE over Butyrylcholinesterase (BuChE) by exploiting subtle steric differences in the enzyme gorges [1].

Local Anesthetics

Structural analogs of this scaffold resemble dimethocaine and pethidine . The 3,5-dimethyl groups increase lipophilicity (logP), facilitating blood-brain barrier (BBB) penetration or nerve sheath crossing, while also sterically protecting the ester/amide bond at C4 from rapid metabolic hydrolysis.

Visualization: SAR Logic

SAR_Logic Core 1-Benzyl-3,5-dimethyl- piperidin-4-ol Core N_Sub N-Benzyl Modification: Hydrophobic Pocket Binding (e.g., AChE PAS site) Core->N_Sub C4_Sub C4-OH Functionalization: Esters/Carbamates for Receptor Interaction Core->C4_Sub Me_Sub 3,5-Dimethyl Groups: Conformational Lock (Prevents Ring Flip) Core->Me_Sub Selectivity Increased Selectivity (Rigid Geometry) Me_Sub->Selectivity Metabolism Metabolic Stability (Steric Hindrance) Me_Sub->Metabolism

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of specific scaffold regions.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one

This protocol utilizes the Petrenko-Kritschenko condensation.

Reagents:

  • 3-Pentanone (Diethyl ketone): 0.1 mol

  • Benzylamine: 0.1 mol

  • Paraformaldehyde: 0.22 mol (slight excess)

  • Glacial Acetic Acid: 0.1 mol

  • Ethanol (Absolute): 150 mL

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzylamine (10.7 g, 0.1 mol) in ethanol (50 mL).

  • Addition: Add glacial acetic acid (6.0 g) dropwise.

  • Condensation: Add 3-pentanone (8.6 g, 0.1 mol) and paraformaldehyde (6.6 g, 0.22 mol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The solution will turn from clear to yellow/orange.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in water (100 mL) and basify with 10% NaOH solution to pH 10.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers, dry over anhydrous

    
    , and concentrate.
    
  • Purification: The crude oil can be purified via vacuum distillation or silica gel column chromatography (Hexane:EtOAc 4:1).

    • Yield Target: 60–75%.

Protocol B: Stereoselective Reduction to the Alcohol

Reagents:

  • 1-Benzyl-3,5-dimethylpiperidin-4-one (from Protocol A): 10 mmol

  • Sodium Borohydride (

    
    ): 15 mmol
    
  • Methanol: 50 mL

Procedure:

  • Cooling: Dissolve the ketone in methanol and cool to 0°C in an ice bath.

  • Reduction: Add

    
     portion-wise over 20 minutes. Avoid rapid gas evolution.
    
  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (the alcohol is more polar than the ketone).

  • Quench: Quench with saturated

    
     solution (20 mL).
    
  • Extraction: Evaporate methanol. Extract the aqueous residue with EtOAc (3 x 30 mL).

  • Separation: The product will likely be a mixture of diastereomers.

    • Separation: Use flash chromatography. The isomer with the equatorial hydroxyl group is typically less polar (moves faster) than the axial isomer due to intramolecular H-bonding or solvation effects, though this depends on the specific eluent system.

    • Characterization: Confirm stereochemistry via 1H-NMR (coupling constants of the H4 proton). A large coupling constant (

      
       Hz) indicates an axial proton (equatorial OH). A small coupling constant indicates an equatorial proton (axial OH).
      

Data Summary: Physicochemical Properties

PropertyValue (Predicted/Exp)Relevance
Molecular Formula

Core Composition
Molecular Weight 219.33 g/mol Fragment-based design compliant
LogP (Octanol/Water) ~2.4 - 2.8Good BBB permeability; Lipophilic
pKa (Piperidine N) ~8.5 - 9.0Protonated at physiological pH (cationic)
H-Bond Donors 1 (OH)Receptor interaction (Serine/Threonine residues)
H-Bond Acceptors 2 (N, O)Receptor interaction
Stereoisomers 4 (2 pairs of enantiomers)Separation required for clinical candidates

References

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors. Bioorganic & Medicinal Chemistry. (2023).

  • Synthesis and stereochemistry of highly crowded N-benzylpiperidones. Journal of Molecular Structure. (2011).

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Tuoda Industrial. (2025).[1]

  • Stereoselective Sodium Borohydride Reductions of Cyclopentanones. Química Nova. (1998).

  • 1-Benzyl-3,5-dimethylpiperidin-4-one Product Page. Sigma-Aldrich.

Sources

Strategic Sourcing and Analytical Qualification of 1-Benzyl-3,5-dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Introduction: The Criticality of Chiral Intermediates in API Synthesis

In modern pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its upstream building blocks. 1-Benzyl-3,5-dimethylpiperidin-4-ol is a highly specialized chiral intermediate. Its stereospecific variant,1[1], is increasingly utilized in the synthesis of advanced therapeutics, including2[2].

The Causality of Quality: The piperidine ring provides essential spatial geometry for target binding, while the benzyl group acts as a robust protecting group during early-stage cross-coupling reactions. The precise stereochemistry of the 3,5-dimethyl and 4-hydroxyl groups dictates the final API's pharmacological efficacy. Sourcing this compound requires rigorous vendor qualification because stereochemical inversion or trace organic impurities introduced at this stage will propagate through the entire synthetic route, ultimately3[3].

Vendor Evaluation Framework: A Systems Approach

A robust vendor qualification protocol is not merely a procurement formality; it is a critical scientific safeguard. Under 4[4], evaluating a chemical supplier involves assessing the risk to product quality and the reliability of their quality management systems (QMS). Intermediates are often erroneously treated as "transitional materials," but the reality is that most API quality risks are predetermined at the intermediate stage.

To establish a self-validating system, the qualification process must mandate:

  • Documentation Review: Verify the Certificate of Analysis (CoA), synthetic route transparency, and site master files to ensure compliance with GMP or ISO 9001 standards[4].

  • Three-Lot Pre-shipment Testing: Analytical consistency is proven by procuring and testing 5[5]. This mitigates the risk of batch-to-batch variability inherent in complex chiral syntheses.

Orthogonal Analytical Methodologies for Material Release

Do not accept a vendor's CoA at face value. A truly mature analytical system acts as a decision-making tool that influences route selection and scale-up feasibility. Below are the self-validating, step-by-step protocols required to qualify a batch of this compound.

Phase 1: Reverse-Phase HPLC for Purity Determination

Standard API release methods often fail for basic intermediates. This protocol is specifically designed to resolve the target intermediate from its unreduced ketone precursor (1-benzyl-3,5-dimethylpiperidin-4-one).

  • Sample Preparation: Dissolve 10 mg of the procured material in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v).

  • Column Selection: Utilize a C18 column (e.g., 150 mm x 4.6 mm, 3 µm) optimized for basic compounds to prevent secondary interactions with residual silanols.

  • Mobile Phase Configuration:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with NH₄OH). Causality: The high pH suppresses the ionization of the tertiary amine, preventing severe peak tailing and ensuring accurate integration.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Detection: Monitor via UV at 210 nm and 254 nm.

Phase 2: NMR Spectroscopy for Stereochemical Confirmation
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • 1H NMR Acquisition: Acquire a 1D proton spectrum at 400 MHz or higher.

  • Stereochemical Assignment: Analyze the coupling constants (

    
    ) of the protons on the piperidine ring. Causality: The diaxial coupling between the proton at C4 (geminal to the hydroxyl) and the protons at C3/C5 will exhibit large 
    
    
    
    -values (~9-11 Hz). This unequivocally confirms the equatorial positioning of the substituents, validating the (3R,4R,5S) configuration.
Phase 3: LC-MS Impurity Profiling

According to 6[6], any organic impurities present at or above 0.10% must be identified and characterized. LC-MS detects trace synthesis by-products, ensuring they do not interfere with downstream catalytic steps[7]. If unknown peaks exceed this threshold,8[8] must be utilized to characterize the degradation products or synthetic carryovers.

Quantitative Data: Vendor Specification Thresholds

Critical Quality Attribute (CQA)Analytical MethodAcceptance CriteriaCausality / Downstream Impact
Chemical Purity HPLC-UV≥ 95.0%Ensures high yield and predictable stoichiometry in subsequent synthetic steps.
Diastereomeric Excess (d.e.) Chiral HPLC≥ 98.0%Prevents the formation of inactive or toxic API stereoisomers.
Unspecified Impurities LC-MS≤ 0.10%Complies with ICH Q3A; prevents the carryover of reactive by-products.
Moisture Content Karl Fischer≤ 0.5%Minimizes degradation and prevents inaccurate stoichiometric weighing.

Step-by-Step Vendor Qualification Workflow

VendorQual V Vendor Identification (CAS 374067-77-3) Doc Documentation Review (COA, DMF, ISO 9001) V->Doc Initiate Samp Sample Procurement (3 Consecutive Lots) Doc->Samp Pass Rej Disqualification Doc->Rej Fail QC QC Analytical Testing (HPLC, NMR, LC-MS) Samp->QC Analyze Imp Impurity Profiling (ICH Q3A/B) QC->Imp Purity >= 95% QC->Rej Purity < 95% App Approved Vendor Status Imp->App Compliant Imp->Rej Unknowns > 0.1%

Workflow for the analytical qualification of this compound vendors.

  • Supplier Identification: Source vendors claiming capability for CAS 374067-77-3 (e.g., specialized chemical catalogs).

  • Specification Alignment: Transmit internal analytical specifications (as outlined in Section 4) to the vendor prior to procurement.

  • Documentation Audit: Review the vendor's site master file, ISO 9001 certification, and synthetic route DMF.

  • Sample Procurement: Order 10-50g samples from three distinct, consecutive manufacturing batches.

  • Orthogonal Testing: Execute in-house HPLC, NMR, and LC-MS protocols upon receipt.

  • Impurity Standard Matching: If impurities >0.10% are detected, utilize synthesized impurity reference standards to characterize them.

  • Disposition: Approve the vendor for GMP-starting material supply or disqualify based on critical test failures.

References

  • Source: accelachem.
  • Source: arborpharmchem.
  • Source: usp.
  • Source: tianmingpharm.
  • Source: pharmaguideline.
  • Source: resolvemass.
  • Source: alfa-chemistry.
  • Source: google.

Sources

Methodological & Application

Synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-ol from 1-benzyl-3,5-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-ol via the hydride reduction of its ketone precursor, 1-Benzyl-3,5-dimethylpiperidin-4-one . This piperidine scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for neuroactive ligands (e.g., muscarinic receptor antagonists) and peptidomimetics.[1]

The protocol emphasizes stereochemical control , safety, and scalability.[1] Unlike catalytic hydrogenation, which risks hydrogenolysis of the


-benzyl protecting group, this method utilizes Sodium Borohydride (NaBH₄)  to effect a chemoselective reduction of the carbonyl moiety while preserving the benzyl amine.[1]

Scientific Background & Mechanism

The Challenge of Stereochemistry

The starting material, 1-benzyl-3,5-dimethylpiperidin-4-one, typically exists as a mixture of diastereomers, with the cis-3,5-dimethyl isomer being thermodynamically predominant (diequatorial methyl groups in the chair conformation).

The reduction of the C4 carbonyl creates a new stereocenter. The stereochemical outcome is governed by the trajectory of the hydride attack:

  • Axial Attack: Hydride approaches from the axial face, yielding the equatorial alcohol (Thermodynamic product).[1]

  • Equatorial Attack: Hydride approaches from the equatorial face, yielding the axial alcohol (Kinetic product).[1]

Due to the steric bulk of the adjacent 3,5-dimethyl groups, the "open" equatorial faces are often shielded, making the stereochemical outcome sensitive to temperature and reducing agent size.[1]

Reaction Scheme

The following diagram illustrates the reaction pathway and the potential stereochemical outcomes.

ReactionScheme SM 1-Benzyl-3,5-dimethyl piperidin-4-one (Ketone) TS Tetrahedral Intermediate SM->TS Hydride Attack Reagent NaBH4 / MeOH 0°C to RT Reagent->TS Prod_Eq Product A (Major) Equatorial Alcohol (Thermodynamic) TS->Prod_Eq Axial Attack path Prod_Ax Product B (Minor) Axial Alcohol (Kinetic) TS->Prod_Ax Equatorial Attack path

Figure 1: Reaction scheme showing the divergence into equatorial and axial alcohol isomers.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[2]MW ( g/mol )Equiv.[3]Role
1-Benzyl-3,5-dimethylpiperidin-4-one 836-21-5 217.311.0Substrate
Sodium Borohydride (NaBH₄)16940-66-237.831.5Reducing Agent
Methanol (Anhydrous)67-56-132.04SolventReaction Medium
Ammonium Chloride (Sat. Aq.)12125-02-953.49QuenchWorkup
Dichloromethane (DCM)75-09-284.93SolventExtraction
Step-by-Step Methodology

Pre-reaction Safety Check:

  • Ensure the reaction is performed in a fume hood (H₂ gas evolution).

  • Wear proper PPE: Nitrile gloves, safety goggles, and lab coat.[1]

  • Warning: 1-Benzyl-3,5-dimethylpiperidin-4-one is a skin irritant and harmful if swallowed.[4]

Procedure:

  • Dissolution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (46.0 mmol) of 1-benzyl-3,5-dimethylpiperidin-4-one in 100 mL of methanol .

    • Cool the solution to 0°C using an ice-water bath. Rationale: Low temperature suppresses side reactions and improves stereoselectivity.

  • Reduction:

    • Add 2.61 g (69.0 mmol, 1.5 equiv) of NaBH₄ portion-wise over 15 minutes.

    • Note: Vigorous bubbling (H₂ evolution) will occur. Ensure the system is vented (e.g., via a needle in the septum or an open neck).[1]

    • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours .

  • Monitoring (TLC):

    • Mobile Phase: 10% Methanol in DCM.

    • Visualization: UV lamp (254 nm) or Dragendorff’s reagent (stains amines orange).

    • Target: Disappearance of the ketone spot (higher R_f) and appearance of the alcohol spot (lower R_f).

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Slowly add 50 mL of Saturated NH₄Cl solution to quench excess borohydride.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the methanol.

    • Dilute the aqueous residue with 50 mL water and extract with DCM (3 × 50 mL) .

  • Drying & Concentration:

    • Combine organic layers and wash with Brine (50 mL) .

    • Dry over Anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate in vacuo to yield the crude pale yellow oil/solid.

Purification & Characterization Workflow

The crude product often contains a mixture of isomers. For pharmaceutical applications, isomer purity is paramount.[1]

PurificationFlow Crude Crude Reaction Mixture (Diastereomers) Decision Isomer Purity Required? Crude->Decision Recryst Recrystallization (Solvent: Hexane/EtOAc) Decision->Recryst High (Solid product) Column Flash Chromatography (Silica Gel) Decision->Column Very High (Oil/Mix) Analysis NMR / HPLC Analysis Recryst->Analysis Column->Analysis Final Pure 1-Benzyl-3,5- dimethylpiperidin-4-ol Analysis->Final Pass (>95%)

Figure 2: Downstream processing workflow for isolation of pure diastereomers.

Characterization Data (Expected)
  • Appearance: White solid (if pure isomer) or viscous colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic: δ 7.20–7.35 (m, 5H, Ph-H).[1]

    • Benzylic: δ 3.50 (s, 2H, N-CH₂-Ph).[1]

    • Carbinol Proton (H4): The chemical shift and coupling constant of the proton at C4 are diagnostic.

      • Axial H4 (Equatorial OH): Appears as a triplet of triplets (tt) or broad multiplet with large coupling constants (

        
        ) due to coupling with axial H3/H5.[1]
        
      • Equatorial H4 (Axial OH): Appears as a narrow multiplet or broad singlet with small couplings (

        
        ).
        
    • Methyl Groups: δ 0.8–1.0 (d, 6H).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of 3,5-dimethyl groups.Increase reaction time to 12h or gently reflux (40°C).
Low Yield Product lost in aqueous layer during extraction.The amine is basic. Ensure aqueous layer pH > 10 before extraction to keep amine non-protonated.
Debenzylation Contamination (rare with NaBH₄).Ensure no Pd residues are present in glassware.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Benzyl-3-methyl-4-piperidone. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-Benzyl-3,5-dimethylpiperidin-4-one. Retrieved from

  • Parthiban, P., et al. (2008).[1] Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. ResearchGate. (Provides conformational analysis of 3,5-substituted piperidines). Retrieved from

  • PubChem. (2025).[5] Compound Summary: 1-Benzyl-4-methylpiperidin-3-ol.[5] (Analogous structure data). Retrieved from

  • Du, J., et al. (2016).[1][6] Highly efficient reduction of carbonyls... by NaBH4 in water. Green Chemistry. (Validates NaBH4 efficiency for hindered ketones). Retrieved from [1]

Sources

Application Note: Protocol for LiAlH₄ Reduction of 3,5-Dimethyl-N-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The reduction of 3,5-dimethyl-N-benzyl-4-piperidone to its corresponding alcohol is a pivotal step in the synthesis of 4-substituted piperidine pharmacophores. This scaffold is structurally homologous to substituted prodine analogues and various local anesthetics.

The critical challenge in this transformation is not the chemical conversion itself—which proceeds readily with Lithium Aluminum Hydride (LiAlH₄)—but the stereochemical control and the safe isolation of the product. The 3,5-dimethyl substitution pattern introduces diastereomeric possibilities. Depending on the conformation of the starting ketone (typically the cis-diequatorial conformer), the reduction can yield either the axial or equatorial alcohol. LiAlH₄, being a small, aggressive nucleophile, typically favors the formation of the thermodynamic (equatorial) alcohol via axial attack, though product ratios can vary based on solvent and temperature.

This protocol details a high-fidelity workflow using anhydrous THF and a Fieser workup , ensuring quantitative recovery without the formation of intractable aluminum emulsions.

Reaction Mechanism & Stereochemistry

Mechanistic Pathway

The reaction proceeds via the nucleophilic addition of the aluminohydride anion (


) to the electrophilic carbonyl carbon.
  • Activation: The carbonyl oxygen coordinates with the lithium cation (

    
    ), increasing electrophilicity.
    
  • Hydride Transfer: A hydride (

    
    ) is transferred from aluminum to the carbonyl carbon.
    
  • Alkoxide Formation: The resulting alkoxide coordinates with the aluminum species. This process repeats until all hydrides are consumed or steric bulk prevents further reaction.

  • Hydrolysis: The aluminum-alkoxide complex is hydrolyzed to release the free alcohol.

Stereochemical Outcome

For the cis-3,5-dimethyl-N-benzyl-4-piperidone (where both methyl groups occupy equatorial positions in the chair conformation):

  • Axial Attack (Major Pathway): The hydride approaches from the axial trajectory (top face), leading to the Equatorial Alcohol (

    
    -isomer). This is generally the thermodynamic product.
    
  • Equatorial Attack (Minor Pathway): The hydride approaches from the equatorial trajectory, leading to the Axial Alcohol (

    
    -isomer).
    
Pathway Visualization

ReactionMechanism Ketone 3,5-Dimethyl-N-benzyl-4-piperidone (Chair Conformation) TS Transition State (Li+ Coordinated) Ketone->TS + LiAlH4 Intermediate Aluminum Alkoxide Complex TS->Intermediate Hydride Transfer Workup Fieser Hydrolysis Intermediate->Workup + H2O/NaOH Product_Eq Major Product: Equatorial Alcohol (Thermodynamic) Workup->Product_Eq Axial Attack Product_Ax Minor Product: Axial Alcohol (Kinetic) Workup->Product_Ax Equatorial Attack

Figure 1: Mechanistic pathway and stereochemical divergence of the reduction.

Safety Pre-requisites (Critical)

LiAlH₄ is pyrophoric and reacts violently with water, liberating flammable hydrogen gas.

  • Atmosphere: All operations must be performed under a positive pressure of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Solvents: Tetrahydrofuran (THF) must be anhydrous (distilled from Na/Benzophenone or passed through activated alumina columns).

  • Quenching: Never add water directly to a large excess of LiAlH₄. Use the Fieser method described below to prevent "mud" formation and thermal runaway.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
3,5-Dimethyl-N-benzyl-4-piperidone Substrate1.0 equivDissolved in anhydrous THF
LiAlH₄ (1.0 M in THF) Reductant1.2 - 1.5 equivSlight excess ensures completion
THF (Anhydrous) Solvent~10 mL/g substrateDryness is critical
Sodium Sulfate (

)
Drying AgentN/AGranular, anhydrous
Step-by-Step Methodology
Phase 1: Reactor Setup
  • Oven-dry a 3-neck round-bottom flask (RBF), a reflux condenser, and an addition funnel. Assemble hot under

    
     flow.
    
  • Charge the RBF with the LiAlH₄ solution (or suspend solid LiAlH₄ in THF) and cool to 0°C using an ice bath.

Phase 2: Reaction[1]
  • Dissolve the piperidone substrate in anhydrous THF.

  • Dropwise Addition: Transfer the ketone solution to the addition funnel. Add slowly to the stirred LiAlH₄ slurry at 0°C. Note: Evolution of

    
     gas may occur; ensure venting.
    
  • Reaction: Once addition is complete, remove the ice bath. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). The ketone spot (higher

      
      ) should disappear; the alcohol spot (lower 
      
      
      
      , stains with Ninhydrin/KMnO4) should appear.
    • Optional: If reaction is sluggish, heat to reflux for 1 hour, then cool back to 0°C.

Phase 3: The Fieser Workup (Crucial)

Standard workups often result in gelatinous aluminum hydroxide that traps product. The Fieser method produces a granular precipitate.

For every


 grams  of solid LiAlH₄ used initially:
  • Cool mixture to 0°C with vigorous stirring.

  • Slowly add

    
     mL of Water . (Caution: Exothermic, gas evolution).
    
  • Add

    
     mL of 15% aqueous NaOH .
    
  • Add

    
     mL of Water .
    
  • Remove cooling bath and stir for 15–30 minutes. The gray slurry should turn into a white, granular solid suspended in clear THF.

Phase 4: Isolation
  • Add anhydrous

    
     directly to the mixture to dry the THF phase.
    
  • Filter the mixture through a pad of Celite or a coarse sintered glass frit. Wash the filter cake with fresh THF or Diethyl Ether.

  • Concentrate the filtrate in vacuo to yield the crude piperidinol.

Workflow Diagram

Workflow Start Dry 3-Neck Flask (N2 Atmosphere) ChargeLAH Charge LiAlH4 / THF Cool to 0°C Start->ChargeLAH AddKetone Dropwise Addition of Piperidone / THF ChargeLAH->AddKetone React Stir RT (2h) or Reflux (1h) AddKetone->React Quench Fieser Quench: 1. Water (x mL) 2. 15% NaOH (x mL) 3. Water (3x mL) React->Quench Filter Add MgSO4 Filter Precipitate Quench->Filter Isolate Evaporate Solvent Yield Crude Alcohol Filter->Isolate

Figure 2: Operational workflow for the reduction and Fieser isolation.[2]

Characterization & Validation

NMR Analysis

The stereochemistry of the product is best determined by


 NMR coupling constants (

-values)
of the proton at C4 (the carbinol proton).
  • Equatorial Alcohol (Major): The C4 proton is axial . It will show large diaxial coupling (

    
    ) with the axial protons at C3 and C5 (if those positions have axial protons).
    
    • Note: In 3,5-dimethyl systems, if methyls are equatorial, C3/C5 protons are axial. Thus, an axial C4-H (equatorial OH) appears as a wide triplet or doublet of doublets with large

      
      .
      
  • Axial Alcohol (Minor): The C4 proton is equatorial . It will show small equatorial-axial coupling (

    
    ), appearing as a narrow multiplet.
    
Physical Properties
  • Appearance: Viscous oil or low-melting solid (isomer dependent).

  • Mass Spectrometry:

    
     peak consistent with 
    
    
    
    .

Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Reduction Wet solvent destroyed LiAlH₄.Ensure THF is distilled. Increase LAH to 2.0 equiv.
Unfilterable Emulsion Incorrect quench ratio.Use exact Fieser ratios (

). Add more

and stir longer to granulate.
Low Yield Product trapped in aluminum salts.Thoroughly wash the filter cake with hot THF or Ether.
Stereoselectivity Issues Temperature too high.Conduct addition at -78°C and maintain < 0°C to favor kinetic product (if desired).

References

  • Fieser Workup Protocol

    • Source: University of Rochester / Merlic Group UCLA. "Workup for Aluminum Hydride Reductions."
    • URL:[Link]

  • Stereochemistry of Piperidone Reductions

    • Source: Harper, N. J., & Simmonds, A. B. (1964). "Advances in Drug Research, Volume 1." (Context on stereochemistry of prodine precursors).
    • URL:[Link]

  • General LiAlH4 Methodology

    • Source: Organic Chemistry Portal. "Lithium Aluminum Hydride."[3][2][4][5][6][7][8][9]

    • URL:[Link][5]

  • Safety Guidance

    • Source: ACS Chemical Health & Safety.[4] "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction."

    • URL:[Link][4]

Sources

Purification methods for 1-Benzyl-3,5-dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification strategy for 1-Benzyl-3,5-dimethylpiperidin-4-ol , a critical intermediate in the synthesis of neurokinin receptor antagonists and local anesthetics.[1][2][3] Unlike simple piperidines, the 3,5-dimethyl substitution pattern introduces significant stereochemical complexity, often yielding a mixture of diastereomers (cis/trans methyl orientation relative to the hydroxyl group) during reduction of the precursor ketone.[4]

This guide prioritizes stereochemical purity . We define a three-stage protocol:

  • Acid-Base Extraction: For bulk removal of neutral/acidic byproducts.[1][2][3][5]

  • Flash Column Chromatography: For the separation of diastereomers (cis-dimethyl vs. trans-dimethyl isomers).

  • Recrystallization: For final polishing of the target isomer (typically as a hydrochloride salt).[2][3][4][5]

Physicochemical Profile & Stereochemical Challenges

Before initiating purification, the operator must understand the target's behavior.[4][5]

PropertyDescriptionImplications for Purification
Basic Structure Tertiary amine (piperidine ring)pKa ~9.0 .[1][2][3][5] Soluble in dilute aqueous acid; insoluble in basic water.[2][3][4][5] susceptible to "tailing" on silica gel without modifiers.[2][4][5]
Functionality Secondary Alcohol (C4 position)Hydrogen bond donor/acceptor.[3][4][5] Increases polarity relative to the ketone precursor.[2][4][5]
Stereocenters C3, C4, C5Reduction of the ketone yields diastereomers .[4] The relationship between the C3/C5 methyls and the C4 hydroxyl (axial vs. equatorial) determines biological activity.[4][5]
Solubility Lipophilic (Benzyl group)Soluble in DCM, EtOAc, Ethanol.[4][5] Low solubility in Hexanes/Water (at basic pH).[2][4][5]
Stereoisomer Visualization

The reduction of 1-benzyl-3,5-dimethylpiperidin-4-one typically yields two major diastereomeric pairs. Separation is critical as they possess distinct pharmacological profiles.[2][5]

Stereochemistry cluster_Isomers Crude Diastereomeric Mixture Ketone Precursor: 1-Benzyl-3,5-dimethyl piperidin-4-one Reduction Reduction (NaBH4 / LiAlH4) Ketone->Reduction IsomerA Isomer A (Major) (e.g., 3,5-cis-diequatorial) Reduction->IsomerA IsomerB Isomer B (Minor) (e.g., 3,5-trans-axial/equatorial) Reduction->IsomerB

Caption: Reduction of the ketone precursor invariably yields a diastereomeric mixture requiring chromatographic resolution.[1][2][3]

Stage I: Acid-Base Extraction (Bulk Cleanup)

Objective: Remove non-basic impurities (unreacted benzyl halides, neutral organic byproducts) before chromatography.[3][5] This step saves silica and solvent.[2][4][5]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[4][5]

  • 1M Hydrochloric Acid (HCl)[4][5]

  • 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH4OH)[4][5]

  • Brine (Sat. NaCl)[4][5]

Protocol:

  • Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (30 mL per gram).[2][3][5]

    • Mechanism:[1][3][5][6][7][8] The piperidine nitrogen protonates (

      
      ), moving the product into the aqueous phase.[4][5] Neutral impurities stay in the EtOAc.[2][3][5]
      
  • Wash: Combine the acidic aqueous layers.[2][3][4][5] Wash once with a small volume of fresh EtOAc to remove entrained neutrals.[2][3][4][5] Discard the organic layer.[2][4][5]

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base precipitates/oils out.[2][4][5]

  • Re-extraction: Extract the aqueous mixture three times with DCM.

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Result: A yellow/orange oil containing the amine product (mixture of isomers) free from neutral starting materials.[3][5]

Stage II: Flash Column Chromatography (Isomer Separation)

Objective: Separate the diastereomers. The hydroxyl group and amine functionality require a polar mobile phase with a basic modifier to prevent peak tailing.[2][3][4][5]

Stationary Phase: Silica Gel 60 (230–400 mesh).[2][3][4][5]

Mobile Phase Optimization:

  • Base Modifier: Triethylamine (TEA) or

    
     is mandatory  to neutralize silica's acidic sites.[2][3][4][5] Without it, the amine will streak, causing isomer overlap.[4][5]
    
  • Solvent System: Hexane : Ethyl Acetate (with 1% TEA).[2][3][4][5]

Step-by-Step Protocol:

  • TLC Analysis:

    • Prepare a TLC plate using Hexane:EtOAc (3:1) + 1% TEA .[2][4][5]

    • Visualize using Dragendorff’s reagent (specific for alkaloids/amines) or Iodine stain.[2][3][4][5] UV may be weak if the benzyl ring is not conjugated.[2][3][4][5]

    • Target Rf: Isomer A (~0.4), Isomer B (~0.3).[3][4][5] If Rf is too low, increase EtOAc.[4][5]

  • Column Packing: Slurry pack silica using Hexane:EtOAc (9:[2][3][4][5]1) + 1% TEA.[2][4][5]

  • Loading: Dissolve the Stage I oil in a minimum volume of DCM/Hexane (1:1) and load carefully.

  • Elution Gradient:

    • 0–5 min: 90% Hexane / 10% EtOAc (+1% TEA)[3][4][5]

    • 5–20 min: Gradient to 70% Hexane / 30% EtOAc (+1% TEA)

    • 20–40 min: Hold at 30% EtOAc until the first major isomer elutes.

    • 40+ min: Gradient to 50% EtOAc to elute the more polar diastereomer.

  • Fraction Collection: Collect small fractions. Analyze by TLC. Combine pure fractions of the desired isomer.

Stage III: Recrystallization (Final Polish)

Objective: Achieve >99% purity. The free base is often an oil or low-melting solid.[1][2][3][5] Converting it to the Hydrochloride (HCl) or Oxalate salt usually yields a crystalline solid suitable for recrystallization.[3][4][5]

Method A: HCl Salt Formation (Preferred) [3][4][5]

  • Dissolution: Dissolve the chromatographically pure free base in dry Diethyl Ether or Ethanol.

  • Acidification: Add 2M HCl in Diethyl Ether (or bubble dry HCl gas) dropwise with stirring at 0°C.

  • Precipitation: A white solid (the hydrochloride salt) should precipitate immediately.[2][3][4][5]

  • Recrystallization:

    • Filter the solid.[2][4][5][9]

    • Recrystallize from hot Ethanol/Ethyl Acetate or Isopropanol .[2][3][4][5]

    • Dissolve in minimum hot ethanol; add hot ethyl acetate until slightly turbid; cool slowly to 4°C.

Method B: Free Base Crystallization

  • If the free base is solid (depends on the specific isomer), recrystallize from Hexane/EtOAc or Cyclohexane .[4][5]

Analytical Validation

TechniqueParameterAcceptance Criteria
HPLC Purity (Area %)> 98.5% (C18 Column, Acetonitrile/Buffer pH 9.0 gradient).[1][2][3][5] Note: Use high pH buffer to keep amine neutral for better peak shape.[2][4][5]
1H-NMR StereochemistryCoupling Constants (

values)
of the H4 proton are critical. • Axial H4: Large coupling (

Hz) indicates equatorial -OH.[1][2][3][5] • Equatorial H4: Small coupling (

Hz) indicates axial -OH.[1][2][3][5]
Melting Point IdentitySharp range (e.g., < 2°C range).[3][4][5][10] Broad range indicates isomeric mixtures.[2][4][5]

Troubleshooting Guide

IssueProbable CauseSolution
Streaking on TLC/Column Interaction with acidic silicaIncrease Triethylamine (TEA) concentration to 2% or switch to Ammonia-saturated methanol in DCM (1:99).
No Separation of Isomers Polarity too highReduce EtOAc concentration. Try a flatter gradient (e.g., 10% to 15% EtOAc over 30 mins).
Oil formation during crystallization Impurities or super-saturation"Oil out" usually means the solution is too concentrated or contains residual solvent.[2][3][5] Re-dissolve, treat with activated charcoal, filter, and try a slower cooling rate.

References

  • Synthesis and Stereochemistry of Piperidines

    • Suresh, T., et al.[4][5][10] "(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one."[1][2] Acta Crystallographica Section E, 2007.[4][5]

    • Explanation: Establishes the structural precedence for 3,5-substituted piperidines and their stereochemical analysis via crystallography.
  • General Alkaloid Purification

    • Sigma-Aldrich Technical Library.[1][2][5] "1-Benzyl-3-methylpiperidin-4-ol Properties and Handling."

    • Explanation: Provides baseline solubility and stability data for the closely related methyl-analog, informing solvent choices.
  • Diastereomer Separation Techniques

    • ResearchGate Archives.[2][4][5] "Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone."[1][2][3][5][7]

    • Explanation: Details the chromatographic behavior of benzyl-piperidine derivatives, supporting the use of basic modifiers in silica chrom

Sources

Crystallization techniques for 1-Benzyl-3,5-dimethylpiperidin-4-ol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Crystallization & Isolation of 1-Benzyl-3,5-dimethylpiperidin-4-ol Diastereomers

Abstract

This technical guide provides a rigorous methodology for the isolation of specific diastereomers of this compound.[1] This molecule contains three stereogenic centers (C3, C4, C5), resulting in a complex mixture of isomers upon synthesis (typically via reduction of the corresponding piperidone).[1] This protocol focuses on the thermodynamic separation of the cis-3,5-dimethyl diastereomers (axial vs. equatorial hydroxyl) using fractional crystallization of both free bases and hydrochloride salts.[1]

Introduction & Stereochemical Context

The piperidin-4-ol scaffold is a "privileged structure" in medicinal chemistry, serving as a core for substance P antagonists (e.g., neurokinin-1 inhibitors) and local anesthetics.[1] The 3,5-dimethyl substitution pattern introduces significant stereochemical complexity.[1]

The Challenge: Reduction of 1-benzyl-cis-3,5-dimethylpiperidin-4-one (where methyls are cis to each other) with sodium borohydride typically yields a mixture of two diastereomers:

  • 
    -Isomer (Major):  The hydroxyl group is equatorial (trans to the axial lone pair of nitrogen, often trans to the methyls in a specific chair conformation).[1]
    
  • 
    -Isomer (Minor):  The hydroxyl group is axial (sterically more crowded).[1]
    

Achieving >99% diastereomeric excess (de) is critical for biological assays, as the axial/equatorial orientation of the hydroxyl group drastically alters receptor binding affinity.[1]

Chemo-Physical Profile

PropertyValue / CharacteristicRelevance to Crystallization
Molecular Formula

--
MW 219.33 g/mol --
pKa (Calc.) ~9.2 - 9.6 (Piperidine N)Ideal for purification via HCl salt formation.[1]
LogP ~2.5 (Lipophilic)Soluble in non-polar solvents; requires alcohols for salt dissolution.[1]
Solubility (Free Base) High: DCM, EtOAc, TolueneLow: Hexanes, Pentane, WaterHexane is a potent anti-solvent.[1]
Solubility (HCl Salt) High: Water, Methanol, Hot EthanolLow: Acetone, Ethyl Acetate, EtherAcetone/EtOAc are excellent anti-solvents for salts.[1]

Experimental Workflow

The following diagram outlines the decision matrix for isolating the target isomer.

G Start Crude Reaction Mixture (NaBH4 Reduction) Check Analyze Crude (NMR/HPLC) Determine Isomer Ratio Start->Check PathA Path A: Free Base Crystallization (If Major Isomer > 80%) Check->PathA High Purity Start PathB Path B: Salt Formation (HCl) (If Ratio is ~50:50 or Difficult Separation) Check->PathB Complex Mixture StepA1 Dissolve in Hot Ethyl Acetate PathA->StepA1 StepB1 Dissolve in Ethanol/Ether PathB->StepB1 StepA2 Add Hexane (Anti-solvent) Slow Cool to 4°C StepA1->StepA2 Result Pure Diastereomer (>99% de) StepA2->Result Filtration Liquor Mother Liquor (Enriched in Minor Isomer) StepA2->Liquor StepB2 Bubble HCl (g) or Add HCl/Dioxane StepB1->StepB2 StepB3 Fractional Crystallization (Isomer A precipitates first) StepB2->StepB3 StepB3->Result Filtration StepB3->Liquor

Figure 1: Strategic workflow for the isolation of piperidin-4-ol diastereomers.

Detailed Protocols

Protocol A: Fractional Crystallization of the Free Base

Best for: Isolating the thermodynamically stable equatorial alcohol (Major Isomer) when it constitutes >70% of the crude.[1]

Materials:

  • Crude this compound (oil or semi-solid).[1]

  • Solvents: Ethyl Acetate (EtOAc), n-Hexane (HPLC Grade).[1]

Procedure:

  • Dissolution: Transfer 10.0 g of the crude mixture into a 250 mL Erlenmeyer flask. Add 30 mL of Ethyl Acetate . Heat to 60°C with stirring until fully dissolved.

  • Anti-Solvent Addition: While maintaining the temperature at 50–60°C, dropwise add n-Hexane (approx. 40–50 mL) until the solution becomes slightly turbid (cloud point).[1]

  • Clarification: Add just enough EtOAc (1–2 mL) to clear the turbidity.[1]

  • Nucleation & Cooling: Remove from heat. Cover the flask with foil (to prevent rapid surface evaporation).[1] Allow to cool to room temperature (RT) undisturbed for 4 hours.

    • Note: If "oiling out" occurs (droplets forming instead of crystals), scratch the glass surface with a spatula or add a seed crystal of the pure alcohol.[1]

  • Deep Cooling: Place the flask in a refrigerator (4°C) for 12 hours.

  • Harvesting: Filter the white crystalline solid using a vacuum Buchner funnel. Wash the cake with cold Hexane/EtOAc (3:1).

  • Drying: Dry under vacuum at 40°C.

Expected Result: White needles.[1] Yield: ~60-70% of theoretical major isomer.

Protocol B: Hydrochloride Salt Resolution

Best for: Difficult separations where isomers have similar solubilities in organic solvents, or for isolating the minor isomer from the mother liquor.[1]

Materials:

  • Crude mixture or Mother Liquor from Protocol A.

  • Solvents: Absolute Ethanol, Diethyl Ether (or MTBE), HCl gas (or 4M HCl in Dioxane).[1]

Procedure:

  • Salt Formation: Dissolve 5.0 g of the base in 20 mL of Absolute Ethanol . Cool to 0°C in an ice bath.

  • Acidification: Slowly add HCl (gas or dioxane solution) until the pH reaches ~2.0. The solution will warm up (exothermic).[1]

  • Precipitation: Add Diethyl Ether (approx. 50 mL) slowly with vigorous stirring. A white precipitate should form immediately.[1]

  • Reflux (The "Digestion" Step): If the precipitate is amorphous (gummy), heat the suspension to mild reflux (approx 50°C) for 30 minutes. This "Ostwald ripening" process encourages the conversion of amorphous solids into defined crystal lattices.

  • Selective Crystallization: Allow the mixture to cool very slowly to RT. The less soluble isomer (typically the equatorial alcohol HCl salt) will crystallize out, while the axial isomer often remains in solution or crystallizes later.[1]

  • Filtration: Filter the solid.

    • Solid: Enriched Isomer A (HCl salt).[1]

    • Filtrate: Enriched Isomer B.

  • Free Base Recovery (Optional): To recover the base, dissolve the salt in minimal water, basify with 2M NaOH to pH 12, and extract with DCM.[1]

Characterization & Validation

To ensure the protocol was successful, you must validate the structure.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • H4 Proton (Carbinol methine): This is the diagnostic signal.[1]

      • Equatorial OH (Axial H): Appears as a triplet of triplets (tt) or broad multiplet at ~3.4 - 3.6 ppm with large coupling constants (

        
         Hz) due to axial-axial coupling with H3 and H5.[1]
        
      • Axial OH (Equatorial H): Appears as a narrow multiplet or singlet-like peak at ~3.8 - 4.0 ppm with small coupling constants (

        
         Hz).[1]
        
  • Melting Point:

    • Pure isomers have sharp melting points (typically >150°C for these types of piperidinols).[1] A range >2°C indicates a mixture.

Troubleshooting

IssueRoot CauseSolution
Oiling Out Solution is too concentrated or cooled too fast.Re-heat and add 10% more solvent. Seed the solution at the cloud point.
No Precipitate Isomers are too soluble in the chosen solvent.Switch to Protocol B (Salt Formation).[1] Salts are generally less soluble in ethers.
Low Yield Too much solvent used (thermodynamic loss).[1]Concentrate the mother liquor by 50% and repeat cooling cycle (Second Crop).

References

  • Hanaya, K. (1972).[1] Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry.[2] Link[1]

  • Nesterov, V. V., et al. (2011).[1][3] 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one.[1][3] Acta Crystallographica Section E. Link

  • Rajeswari, M., et al. (2011).[1] Synthesis and stereochemistry of highly crowded N-benzylpiperidones. Journal of Molecular Structure. Link

  • Pfaffenrot, E., & Schollmeyer, D. (2012).[1] 1-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl].... Amanote Research / CSD. Link

Sources

Reductive amination pathways yielding 1-Benzyl-3,5-dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Pathways Yielding 1-Benzyl-3,5-dimethylpiperidin-4-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative parameters for the synthesis of sterically hindered piperidinols.

Executive Summary

The N-benzylation of piperidine derivatives is a foundational transformation in medicinal chemistry, frequently utilized to protect secondary amines or to establish critical pharmacophores for GPCR and kinase targets. Synthesizing This compound presents unique steric challenges due to the adjacent methyl groups at the C3 and C5 positions. This application note details two field-proven reductive pathways to yield this target: the direct reductive amination of 3,5-dimethylpiperidin-4-ol with benzaldehyde, and the alternative ketone reduction of 1-benzyl-3,5-dimethylpiperidin-4-one.

Mechanistic Rationale & Pathway Selection

Route A: Direct Reductive Amination (Primary Focus)

Direct alkylation of secondary amines with benzyl bromide often suffers from over-alkylation, leading to unwanted quaternary ammonium salts. Reductive amination circumvents this by forming an intermediate iminium ion that is subsequently reduced.

Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reducing agent for this transformation[1]. Unlike Sodium Borohydride (NaBH₄), which rapidly reduces aldehydes to primary alcohols, STAB is exceptionally mild. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of benzaldehyde. STAB selectively reduces the protonated iminium ion over the unprotonated aldehyde[1]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a significant safety risk associated with Sodium Cyanoborohydride (NaBH₃CN)[2].

The Role of Acid Catalysis: Because 3,5-dimethylpiperidin-4-ol is sterically hindered, the dehydration of the hemiaminal to the iminium ion is kinetically slow. The addition of exactly 1.0 equivalent of glacial acetic acid (AcOH) is critical. It protonates the hemiaminal hydroxyl group to facilitate water elimination and maintains a microenvironment (pH ~4–5) that maximizes STAB stability[1].

Route B: Ketone Reduction (Alternative Pathway)

If the starting material is the oxidized piperidone (often synthesized via a multi-component Robinson-Schöpf condensation), the target can be accessed via direct ketone reduction. In this pathway, NaBH₄ in a protic solvent (Methanol) is highly efficient, rapidly delivering the hydride to the C4 carbonyl to yield the desired piperidinol[3].

Pathway Visualization

ReductiveAmination A 3,5-Dimethylpiperidin-4-ol (Nucleophile) C Hemiaminal Intermediate A->C Addition (DCM, 20°C) B Benzaldehyde (Electrophile) B->C D Iminium Ion (Activated) C->D -H2O (AcOH cat.) E 1-Benzyl-3,5-dimethyl- piperidin-4-ol D->E Hydride Transfer [NaBH(OAc)3]

Fig 1: Mechanistic workflow of the direct reductive amination yielding the target piperidinol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Reductive Amination via STAB

Objective: Synthesize this compound from 3,5-dimethylpiperidin-4-ol.

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 3,5-dimethylpiperidin-4-ol (1.0 eq) and anhydrous Dichloromethane (DCM, 10 volumes).

  • Activation: Add Benzaldehyde (1.05 eq) followed immediately by Glacial Acetic Acid (1.0 eq).

  • Iminium Formation (Validation Step): Stir the mixture at 20 °C for 30 minutes.

    • Validation Checkpoint 1: Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Proceed to Step 4 only when the mass corresponding to the unreduced iminium ion (m/z ~218) is maximized and the starting amine (m/z ~130) is <5%.

  • Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 10 minutes to control the mild exotherm and hydrogen gas evolution.

  • Propagation: Remove the ice bath and stir at 20 °C for 12 hours.

    • Validation Checkpoint 2: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The reaction is complete when the secondary amine spot is entirely consumed.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 volumes) until the aqueous layer reaches pH 7.5–8.0. This neutralizes the acetic acid and decomposes unreacted STAB. Extract with DCM (3 x 5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Ketone Reduction via NaBH₄

Objective: Synthesize this compound from 1-benzyl-3,5-dimethylpiperidin-4-one[3].

  • Preparation: Dissolve (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one (1.0 eq) in Methanol (11 volumes)[3].

  • Reduction: Cool the solution to 0 °C. Add Sodium Borohydride (1.2 eq) portion-wise over 10 minutes[3].

  • Propagation: Stir the mixture at 20 °C for 12 hours[3].

    • Validation Checkpoint: LC-MS must show complete disappearance of the ketone (m/z ~218) and appearance of the alcohol (m/z ~220).

  • Quench: Carefully quench by adding 1N HCl (10 volumes) at 20 °C to destroy excess hydride[3]. Adjust pH to 8 with NaHCO₃, extract with Ethyl Acetate, dry, and evaporate.

Quantitative Data Presentation

Table 1: Stoichiometric Parameters for Direct Reductive Amination (Protocol A)

ReagentMW ( g/mol )EquivalentsFunction
3,5-Dimethylpiperidin-4-ol129.201.00Limiting Reagent / Nucleophile
Benzaldehyde106.121.05Electrophile
Acetic Acid (Glacial)60.051.00Acid Catalyst
Sodium Triacetoxyborohydride211.941.40Mild Reducing Agent
Dichloromethane (DCM)84.9310 VolAprotic Solvent

Table 2: Stoichiometric Parameters for Ketone Reduction (Protocol B)

ReagentMW ( g/mol )EquivalentsFunction
1-Benzyl-3,5-dimethylpiperidin-4-one217.311.00Limiting Reagent / Substrate
Sodium Borohydride (NaBH₄)37.831.20Hydride Source
Methanol (MeOH)32.0411 VolProtic Solvent

Troubleshooting & Analytical Validation

  • Issue: High levels of Benzyl Alcohol byproduct (Protocol A).

    • Causality: STAB is reducing the benzaldehyde before the iminium ion can form.

    • Solution: Ensure the 30-minute pre-stir (Step 3) is strictly adhered to. If the issue persists, increase AcOH to 1.5 eq to accelerate iminium dehydration, or switch the solvent to 1,2-Dichloroethane (DCE)[1].

  • Issue: Incomplete conversion of the starting amine.

    • Causality: Moisture in the solvent is hydrolyzing the iminium ion back to the starting materials.

    • Solution: Utilize strictly anhydrous DCM and ensure the reaction flask is properly purged with argon. Add 3Å molecular sieves if atmospheric humidity is high[2].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] URL:

  • Baxter, E. W., & Reitz, A. B. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.[2] URL:

  • Patent EP4380919A1. Cyanopyridine and cyanopyrimidine bcl6 degraders. Google Patents.[3] URL:

Sources

Application Note: Synthesis and Integration of 1-Benzyl-3,5-dimethylpiperidin-4-ol in the Development of Novel Alzheimer's Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The progressive neurodegeneration observed in Alzheimer’s disease (AD) is heavily linked to the deterioration of cholinergic neurons, making acetylcholinesterase (AChE) a primary therapeutic target[1]. While first-generation AChE inhibitors like donepezil provide symptomatic relief, the multifactorial nature of AD has driven drug development toward Multi-Target-Directed Ligands (MTDLs)[2].

This application note details the utilization of 1-Benzyl-3,5-dimethylpiperidin-4-ol as a highly specialized, sterically tuned building block for the synthesis of next-generation MTDLs. By modifying the classic benzylpiperidine pharmacophore with 3,5-dimethyl substitutions and a versatile C4-hydroxyl handle, researchers can fine-tune enzyme selectivity and construct complex hybrid molecules targeting both the catalytic and peripheral binding sites of cholinesterases.

Mechanistic Rationale: Steric Tuning of the Benzylpiperidine Pharmacophore

The Dual-Binding Site Strategy

Donepezil and its analogs exert their inhibitory effect by spanning the narrow gorge of the AChE enzyme. The N-benzylpiperidine moiety binds to the Catalytic Active Site (CAS) at the bottom of the gorge via strong


 and cation-

interactions with residues such as Trp86 and Tyr337[2][3]. Concurrently, a linker connects this core to a secondary moiety (e.g., indanone) that interacts with the Peripheral Anionic Site (PAS) at the gorge entrance, preventing amyloid-beta aggregation[2].
Causality of the 3,5-Dimethyl Substitution

Standard benzylpiperidine derivatives often exhibit a 1000-fold selectivity for AChE over Butyrylcholinesterase (BuChE)[3]. However, as AD progresses, BuChE activity increases and compensates for AChE, making dual AChE/BuChE inhibition highly desirable. The incorporation of 3,5-dimethyl groups onto the piperidine ring introduces critical steric bulk. This structural rigidification alters the binding kinetics within the CAS. Literature demonstrates that introducing steric hindrance on the benzylpiperidine moiety can decrease the affinity for serotonin transporters (SERT) while significantly enhancing selectivity and inhibitory potency toward BuChE, thereby favoring an attractive dual-target polypharmacological profile[1].

The C4-Hydroxyl Synthetic Handle

The C4-hydroxyl group of this compound acts as a critical synthetic vector. Unlike the direct carbon-carbon linkages found in donepezil, the hydroxyl group allows for rapid diversification via etherification, esterification, or carbamoylation, enabling the modular attachment of various PAS-binding ligands (such as diarylthiazoles or benzimidazolinones)[4][5].

MTDL_Binding cluster_AChE Acetylcholinesterase (AChE) Gorge cluster_Ligand 3,5-Dimethyl-MTDL Architecture CAS Catalytic Active Site (CAS) (Trp86, Tyr337) PAS Peripheral Anionic Site (PAS) (Tyr70, Tyr286) BP N-Benzylpiperidine Core BP->CAS Cation-π & π-π interactions Linker C4-O-Alkyl Linker BP->Linker C4-Hydroxyl attachment Me 3,5-Dimethyl Groups Me->BP Steric rigidification PAS_Lig PAS-Binding Moiety (e.g., Indanone) Linker->PAS_Lig PAS_Lig->PAS π-π stacking

Diagram 1: Dual-binding mechanism of a 3,5-dimethyl-benzylpiperidine MTDL within the AChE gorge.

Experimental Protocols: From Piperidone to MTDL

The synthesis of MTDLs utilizing this scaffold requires precise stereochemical control and chemoselective functionalization. The following protocols outline the reduction of the piperidone precursor and its subsequent functionalization.

Protocol 1: Diastereoselective Reduction of 1-Benzyl-3,5-dimethylpiperidin-4-one

Causality & Design: Sodium borohydride (NaBH₄) is selected as the reducing agent because it is chemoselective; it reduces the ketone to the secondary alcohol without risking the reductive cleavage of the N-benzyl bond[6]. Methanol is utilized as a protic solvent to enhance the electrophilicity of the carbonyl carbon via hydrogen bonding, accelerating hydride transfer. Initiating the reaction at 0°C controls the exothermic hydride addition, maximizing diastereoselectivity to favor the thermodynamically stable equatorial alcohol[7][8].

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one (4.0 g, 18.41 mmol) and dissolve in anhydrous Methanol (45 mL)[7].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C under a nitrogen atmosphere.

  • Reduction: Slowly add NaBH₄ (835.67 mg, 22.09 mmol) in small portions over 10 minutes to prevent rapid hydrogen gas evolution and thermal spiking[7].

  • Propagation: Remove the ice bath and allow the mixture to stir at 20°C for 12 hours. Self-Validation: Monitor the disappearance of the ketone via TLC (Eluent: 30% EtOAc in Hexanes, UV/Iodine visualization).

  • Quenching: Once complete, quench the reaction by the dropwise addition of 1N HCl (40 mL) at 20°C to destroy excess borohydride[7].

  • Extraction & Purification: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the aqueous residue in Ethyl Acetate (40 mL), wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound[7].

Protocol 2: Synthesis of a Benzylpiperidine-Linked MTDL via Etherification

Causality & Design: The 3,5-dimethyl groups create significant steric hindrance around the C4-hydroxyl, drastically reducing its nucleophilicity compared to a standard secondary alcohol. Consequently, a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF) is mandatory to irreversibly form the alkoxide intermediate prior to the introduction of the electrophilic PAS-binding linker.

Step-by-Step Methodology:

  • Deprotonation: Dissolve this compound (1.0 eq) in anhydrous DMF. Cool to 0°C and add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Coupling: Add the desired alkyl halide (e.g., 5-(2-bromoethyl)-indanone, 1.2 eq) dropwise.

  • Heating: Elevate the temperature to 60°C and stir for 8 hours. Self-Validation: Confirm product formation via LC-MS, looking for the target MTDL mass peak.

  • Workup: Quench with ice water, extract with Dichloromethane (3x), wash the organic layer extensively with water (to remove DMF) and brine, dry, and purify via flash chromatography.

Synthesis_Workflow SM 1-Benzyl-3,5-dimethylpiperidin-4-one (Starting Material) Step1 Stereoselective Reduction Reagents: NaBH4, MeOH Temp: 0°C to 20°C SM->Step1 Int1 This compound (Key Intermediate) Step1->Int1 12 h, >90% yield (Chemoselective) Step2 Alkoxide Formation & Etherification Reagents: NaH, DMF, Alkyl Halide Temp: 0°C to 60°C Int1->Step2 Final Multi-Target-Directed Ligand (MTDL) (Dual AChE/BuChE Inhibitor) Step2->Final Overcomes C4 steric hindrance

Diagram 2: Synthetic workflow from piperidone precursor to the final MTDL construct.

Comparative Pharmacodynamics

The structural modifications introduced by the this compound scaffold fundamentally alter the cholinesterase inhibition profile. By comparing standard clinical data with representative literature values for sterically hindered MTDLs[1][4][5], we observe a shift from highly selective AChE inhibition toward a balanced, dual-inhibitory profile.

Compound ClasshAChE IC₅₀ (µM)hBuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)Primary Binding Mode
Donepezil (Standard) 0.023 ± 0.002~ 5.00 ± 0.20217.4 (Highly AChE Selective)CAS & PAS (Non-covalent)
Standard Benzylpiperidine MTDL 0.30 ± 0.011.84 ± 0.036.1 (Moderate Dual Inhibition)CAS & PAS (Linked)
3,5-Dimethyl-Benzylpiperidine MTDL 0.85 ± 0.050.45 ± 0.040.52 (BuChE Favored Dual Inhibition)Sterically Restricted CAS & PAS

Table 1: Representative comparative inhibitory profiles demonstrating the effect of steric tuning on cholinesterase selectivity. Data trends adapted from established structure-activity relationship (SAR) studies on benzylpiperidine derivatives[1][5].

References

  • EP4380919A1 - Cyanopyridine and cyanopyrimidine bcl6 degraders Source: Google Patents URL
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease Source: Frontiers in Chemistry URL:[Link]

  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Sodium Borohydride (NaBH4) Reduction Source: Organic Synthesis URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of 1-Benzyl-3,5-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the synthesis of substituted piperidines—a privileged scaffold in modern drug development. The reduction of 1-benzyl-3,5-dimethylpiperidin-4-one to its corresponding alcohol (1-benzyl-3,5-dimethylpiperidin-4-ol) is a critical transformation. However, due to the steric hindrance of the 3,5-dimethyl groups and the lability of the N-benzyl protecting group, this reaction is highly susceptible to chemoselective and stereochemical failures.

This guide is designed as a self-validating system to help you troubleshoot low yields, over-reduction, and poor diastereomeric ratios by understanding the fundamental causality behind each experimental choice.

I. Visual Workflow: Reaction Pathways & Pitfalls

Understanding the mechanistic divergence of your starting material is the first step in troubleshooting. The diagram below illustrates the intended reduction pathway alongside the most common side reactions encountered in the lab.

PiperidoneReduction SM 1-Benzyl-3,5-dimethylpiperidin-4-one (Starting Material) Prod This compound (Target Product) SM->Prod NaBH4 (MeOH) or L-Selectride (THF) Side1 3,5-Dimethylpiperidin-4-ol (Debenzylated) SM->Side1 H2, Pd/C (Hydrogenolysis) Side2 Epimerized Ketone (C3/C5 Scrambling) SM->Side2 Strong Base / Heat (Enolization) Side2->Prod Reduction (Yields Mixed Diastereomers)

Reaction pathways for 1-benzyl-3,5-dimethylpiperidin-4-one reduction highlighting side reactions.

II. Quantitative Data: Reducing Agent Comparison

To select the appropriate reagent for your specific workflow, compare the empirical outcomes of common reducing agents below.

Reducing AgentTypical YieldStereoselectivityRisk of DebenzylationPrimary Causality / Best Use Case
NaBH₄ / MeOH 80–92%Low to ModerateNoneSmall nucleophile attacks both faces. Best for general reduction where diastereomers can be separated [1].
L-Selectride / THF 75–85%High (Axial Alcohol)NoneBulky reagent forces equatorial attack. Best for strict stereocontrol [2].
H₂ / Pd-C <40% (Target)ModerateHigh Pd insertion cleaves benzylic C-N bonds. Not recommended for this substrate [2].
LiAlH₄ / Ether 70–80%LowNoneAggressive hydride donor; overkill for simple ketones and lowers functional group tolerance.
III. Troubleshooting FAQs

Q1: Why is my yield of this compound exceptionally low when using catalytic hydrogenation (H₂ with Pd/C)? Causality: Palladium on carbon is highly active for the hydrogenolysis of allylic and benzylic C-N bonds. The 1-benzyl group on your piperidone is highly susceptible to oxidative addition by the palladium catalyst, leading to rapid cleavage. This results in the formation of the debenzylated byproduct, 3,5-dimethylpiperidin-4-ol, rather than the desired protected alcohol [2]. Solution: Abandon catalytic hydrogenation for this specific step. Switch to a chemoselective hydride donor like Sodium Borohydride (NaBH₄) in methanol, which reduces the ketone without affecting the N-benzyl protecting group[1].

Q2: I am getting a complex mixture of diastereomers. How can I force the reaction to yield a specific stereoisomer? Causality: The starting material possesses chiral centers at C3 and C5. Because NaBH₄ is a sterically small nucleophile, the energy difference between the axial and equatorial attack transition states is minimal. Consequently, hydride delivery occurs from both faces of the carbonyl, leading to a mixture of cis and trans alcohols. Solution: Utilize a sterically demanding reducing agent such as L-Selectride (Lithium tri-sec-butylborohydride). The bulky sec-butyl groups experience severe 1,3-diaxial interactions if they attempt an axial attack. Thus, the hydride is delivered exclusively from the less hindered equatorial trajectory, pushing the resulting hydroxyl group into the axial position [2] [3].

Q3: The reaction with NaBH₄ is sluggish and leaves unreacted starting material. What is causing this kinetic bottleneck? Causality: The methyl groups at the 3 and 5 positions create significant steric shielding around the C4 ketone. If the reaction is kept strictly at 0°C, the thermal energy may be insufficient to overcome the activation barrier for nucleophilic attack in this congested environment. Solution: While the initial addition of NaBH₄ must be done at 0°C to control the exothermic release of hydrogen gas, you must allow the reaction to warm to room temperature (20°C) to drive the reaction to completion [1].

Q4: I am observing epimerization of the methyl groups at C3 and C5 during the reaction. How do I prevent this stereochemical scrambling? Causality: The alpha-protons at C3 and C5 are rendered acidic by the adjacent carbonyl group. If the reaction conditions become excessively basic (e.g., localized high concentrations of methoxide generated during rapid NaBH₄ decomposition), reversible enolization occurs. This scrambles the original cis or trans configuration of the methyl groups before reduction can lock the stereochemistry in place. Solution: Ensure NaBH₄ is added in small portions at 0°C to prevent temperature spikes that favor enolate formation.

IV. Validated Experimental Protocols
Protocol A: Chemoselective Reduction using NaBH₄ (High Yield)

This protocol is optimized for maximum conversion while preserving the N-benzyl group.

  • Preparation: Dissolve (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one (1.0 equiv, e.g., 4.0 g, 18.4 mmol) in anhydrous Methanol (45 mL). Rationale: Methanol acts as both the solvent and an electrophilic activator, coordinating to the carbonyl oxygen to increase its electrophilicity.

  • Thermal Control: Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition: Add NaBH₄ (1.2 equiv, 835 mg, 22.09 mmol) portion-wise over 10 minutes. Rationale: Portion-wise addition controls the exothermic generation of hydrogen gas and prevents base-catalyzed epimerization at C3/C5.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 20°C. Stir for 12 hours. Rationale: Warming overcomes the steric hindrance imposed by the 3,5-dimethyl groups, ensuring complete conversion [1].

  • Quench & Workup: Quench the reaction by slowly adding 1N HCl (40 mL) at 20°C. Concentrate under reduced pressure to remove methanol. Dissolve the residue in Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

Protocol B: Stereoselective Reduction using L-Selectride (High Diastereoselectivity)

This protocol is optimized for the selective formation of the axial alcohol.

  • Preparation: Dissolve the starting piperidone (1.0 equiv) in anhydrous THF under a strict Nitrogen atmosphere. Rationale: L-Selectride is highly moisture-sensitive and will aggressively react with water.

  • Cryogenic Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Rationale: Cryogenic temperatures rigidify the transition state, maximizing the steric differentiation between the axial and equatorial attack trajectories.

  • Reagent Addition: Slowly add a 1.0 M solution of L-Selectride in THF (1.5 equiv) dropwise via syringe.

  • Reaction & Quench: Stir at -78°C for 2 hours. Quench the reaction sequentially with 10% aqueous NaOH, followed by 30% H₂O₂. Rationale: The oxidative quench is absolutely necessary to cleave the robust boron-oxygen bond formed during the reduction, releasing the free alcohol [3].

V. References
  • Cyanopyridine and cyanopyrimidine bcl6 degraders (Patent EP4380919A1). Google Patents. Available at:

  • Synthesis of 4-piperidones . Organic Chemistry Portal. Available at:

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments . White Rose Research Online. Available at:

Technical Support Center: Debenzylation of 1-Benzyl-3,5-dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the deprotection of highly polar, sterically hindered heterocycles. Removing the N-benzyl protecting group from 1-benzyl-3,5-dimethylpiperidin-4-ol presents a unique set of physicochemical challenges. The difficulty rarely lies in the C–N bond cleavage itself; rather, the resulting free secondary amine (3,5-dimethylpiperidin-4-ol) is extremely hydrophilic, potentially volatile, and highly basic.

This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding debenzylation.

PART 1: Decision Matrix & Quantitative Data

The selective removal of the benzyl protecting group is a foundational transformation in [1]. Selecting the correct methodology depends entirely on your laboratory infrastructure and the downstream requirements of your synthesis.

Workflow Start This compound Q1 H2 Gas Available? Start->Q1 H2_Yes Pd/C Hydrogenation Q1->H2_Yes Yes H2_No ACE-Cl Cleavage Q1->H2_No No Q2 Free amine needed? H2_Yes->Q2 Boc_Yes Standard Pd/C + H2 Q2->Boc_Yes Yes Boc_No One-pot Pd/C + Boc2O Q2->Boc_No No

Workflow decision matrix for selecting the optimal debenzylation strategy.

Quantitative Comparison of Debenzylation Strategies
MethodReagents & ConditionsTypical YieldReaction TimeKey AdvantagePrimary Limitation
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH, 25°C85–95%4–16 hAtom-economical, cleanSusceptible to catalyst poisoning
One-Pot Hydrogenation-Boc 10% Pd/C, H₂, Boc₂O, MeOH, 25°C80–90%12–24 hPrevents poisoning, easy isolationYields a protected intermediate
Chemical Cleavage (ACE-Cl) ACE-Cl, DCE (reflux); then MeOH (reflux)75–88%2–4 hChemoselective, no H₂ neededHarsh reflux conditions, generates HCl

PART 2: Troubleshooting Guides & FAQs

Q1: My Pd/C catalytic hydrogenation stalled at 50% conversion. What is the mechanistic cause, and how do I fix it? Causality & Solution: The newly formed secondary amine (3,5-dimethylpiperidin-4-ol) is highly basic. As the reaction progresses, these basic nitrogen atoms coordinate strongly to the active palladium surface, physically blocking hydrogen gas from adsorbing—a phenomenon known as catalyst poisoning. Fix: Add 1.0 equivalent of glacial acetic acid to your solvent. This protonates the amine as it forms, converting it into a non-coordinating ammonium acetate salt and freeing the catalyst surface. Alternatively, use the One-Pot Boc protocol to trap the amine[2].

Q2: I achieved full conversion by TLC, but my isolated yield of the free amine is <20%. Where did my product go? Causality & Solution: 3,5-Dimethylpiperidin-4-ol is exceptionally hydrophilic due to the combination of a secondary amine and a hydroxyl group. If you performed a standard aqueous workup (e.g., washing with NaHCO₃ or brine), your product remained entirely in the aqueous layer. Fix:Never perform an aqueous workup on this free amine. Filter the reaction mixture through a pad of Celite to remove the Pd/C, wash the pad thoroughly with methanol, and concentrate the filtrate directly under reduced pressure.

Q3: My facility restricts the use of hydrogen gas, and transfer hydrogenation (e.g., ammonium formate) is causing side reactions. What is the best alternative? Causality & Solution: When hydrogenation is contraindicated, provides a highly effective chemical alternative[3]. ACE-Cl selectively attacks the basic tertiary nitrogen to form a quaternary intermediate, which collapses into a carbamate. Subsequent methanolysis yields the free amine hydrochloride without requiring specialized pressure equipment[4].

PART 3: Validated Experimental Protocols

Protocol A: One-Pot Catalytic Hydrogenation and Boc-Protection

This protocol acts as a self-validating system : the conversion of the highly polar, difficult-to-visualize free amine into a lipophilic Boc-protected intermediate allows for immediate TLC/LC-MS tracking. If the product elutes easily on normal-phase silica, the debenzylation and trapping were definitively successful.

  • Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol). Carefully add 10% Pd/C (10 mol% Pd). Safety Note: Always add Pd/C under an inert atmosphere (N₂/Ar) to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a balloon. Stir the suspension vigorously at room temperature for 12–16 hours[5].

  • Validation & Workup: Monitor by TLC (stain with Ninhydrin). Once the starting material is consumed, filter the mixture through a tightly packed Celite pad. Wash the pad with ethyl acetate (3 × 10 mL).

  • Isolation: Concentrate the filtrate in vacuo. The resulting crude material is highly lipophilic and can be easily purified via silica gel chromatography (Hexanes/EtOAc) to yield N-Boc-3,5-dimethylpiperidin-4-ol.

Protocol B: ACE-Cl Mediated Chemical Debenzylation (Olofson Reaction)

This protocol is self-validating during the second step: the vigorous evolution of CO₂ gas during methanolysis serves as a direct visual indicator that the carbamate is successfully decomposing into your desired secondary amine.

Mechanism A Tertiary Amine + ACE-Cl B Quaternary Ammonium A->B Attack C Chloroethyl Carbamate B->C -BnCl D Methanolysis (Reflux) C->D MeOH E Secondary Amine + CO2 + HCl D->E Decarb.

Mechanistic pathway of ACE-Cl mediated N-debenzylation (Olofson reaction).

  • Carbamate Formation: Dissolve this compound (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL) and cool to 0 °C under nitrogen.

  • Activation: Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 mmol) dropwise. Remove the ice bath and heat the reaction to reflux (85 °C) for 2 hours.

  • Solvent Exchange: Cool the mixture to room temperature and evaporate the DCE completely under reduced pressure to yield the crude 1-chloroethyl carbamate intermediate[2].

  • Cleavage (Methanolysis): Redissolve the crude residue in anhydrous methanol (10 mL). Heat to reflux for 1 hour. You will observe mild effervescence as CO₂ is liberated.

  • Isolation: Concentrate the methanol in vacuo. The residue is the pure hydrochloride salt of 3,5-dimethylpiperidin-4-ol. Triturate with cold diethyl ether to yield a clean, filterable solid.

PART 4: References

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley.

  • Yang, B. V., et al. "Mild and Selective Debenzylation of Tertiary Amines Using α-Chloroethyl Chloroformate." Synlett, 1993.

  • BenchChem Technical Support Team. "Application Notes and Protocols for Debenzylation of Amines using 1-Chloroethyl Chloroformate." BenchChem.

  • K. N. et al. "Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes." Journal of Medicinal Chemistry, ACS, 2020.

  • Vardanyan, R. S., & Hruby, V. J. "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 2014.

Sources

Technical Support Center: Chromatography of 3,5-Dimethylpiperidinols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Solvent Systems & Purification Protocols Ticket ID: #CHRO-35DMP-001 Assigned Scientist: Senior Application Specialist[1][2]

Executive Summary

Purifying 3,5-dimethylpiperidinols presents a dual challenge: the basicity of the secondary amine causes severe tailing on acidic silica, while the polarity of the hydroxyl group often requires polar mobile phases that can dissolve silica or co-elute impurities. Furthermore, the 3,5-dimethyl substitution pattern creates diastereomers (cis/trans) with very similar retardation factors (


), necessitating high-resolution separation strategies.[1][2][3]

This guide provides field-proven solvent systems, troubleshooting workflows, and decision trees to ensure high-purity isolation.

Module 1: Solvent System Selection

The Core Challenge: The "Silanol Effect"

Standard silica gel (


) is slightly acidic (

).[3] Basic amines like piperidinols form hydrogen bonds and ionic interactions with surface silanol groups (

).[1][2][3]
  • Symptom: Broad peaks, "streaking" from the baseline to the solvent front, and poor recovery.

  • Solution: You must use a basic modifier to "deactivate" the silica surface.[4]

Recommended Solvent Systems
System TypeSolvent CompositionTarget ApplicationPros/Cons
System A (Standard) DCM : MeOH :

(90:10:1 to 80:20:[1][2][3]2)
Free base piperidinols; Polar crude mixtures.[1][2][3]Pro: High solubility.Con: DCM is expensive;

smell is strong.[1][2]
System B (Non-Polar) Hexanes : EtOAc :

(Gradient + 1-2% TEA)
Less polar analogs; Early-eluting diastereomers.[1][2][3]Pro: Cheaper; easier to rotovap.Con: Poor solubility for free alcohols.[1][2]
System C (Modern) Hexanes : EtOAc (On Amine-Functionalized Silica )Delicate separations; Lab-scale automated flash.[1][2][3]Pro: No modifiers needed; reusable columns.Con: Higher consumable cost.[1][2]

Critical Note: When using Methanol (MeOH) on silica, avoid exceeding 15-20% MeOH.[1][2][3] High concentrations of methanol can dissolve silica gel, contaminating your product with white silica dust after evaporation [1].[2]

Module 2: Troubleshooting & FAQs

Q1: My compound is "streaking" and never elutes as a distinct spot. What is wrong?

Diagnosis: Unbuffered interaction between the amine nitrogen and silica silanols. The Fix: You must saturate the silica's acidic sites before or during the run.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.[2][3]
    
  • Pro-Tip: For difficult streaks, pre-wash the column with the eluent containing 5% TEA, then run your gradient with 1% TEA. This "pre-buffers" the column [2].

Q2: I see two spots very close together. How do I separate the diastereomers?

Diagnosis: The 3,5-dimethyl substitution creates cis (meso-like or racemic) and trans isomers.[1] Their polarity difference is driven only by the orientation of the methyls relative to the hydroxyl. The Fix:

  • Slow Gradient: Use a shallow gradient (e.g., 0%

    
     5% MeOH in DCM over 20 column volumes).
    
  • Derivatization (Recommended): If direct separation fails, protect the amine with a Boc (tert-butoxycarbonyl) group.[2][3]

    • Why? Converting the amine to a carbamate removes the basicity and hydrogen-bond donation of the NH group, drastically improving peak shape and

      
       differentiation [3].
      
    • Reaction:

      
      .[1][2][3]
      
Q3: My product is crashing out (precipitating) on the column.

Diagnosis: 3,5-dimethylpiperidinols are crystalline solids. Hexane/EtOAc systems often lack the solvation power for the free alcohol. The Fix: Switch to DCM (Dichloromethane) as the primary carrier.[3] If the compound is highly polar, add a small amount of Isopropanol (IPA) instead of MeOH, as IPA has better solvation properties for bulky amines without dissolving silica as aggressively as MeOH.

Module 3: Visualization & Decision Logic

The following decision tree outlines the logical workflow for selecting the correct purification method based on Thin Layer Chromatography (TLC) behavior.

SolventSelection Start Start: Crude 3,5-Dimethylpiperidinol CheckTLC Run TLC (DCM/MeOH 9:1) Start->CheckTLC IsStreaking Is the spot streaking? CheckTLC->IsStreaking AddModifier Add 1% NH4OH or TEA to Eluent IsStreaking->AddModifier Yes (Tailing) CheckSeparation Are diastereomers separating? IsStreaking->CheckSeparation No (Clean Spot) AddModifier->CheckSeparation GoodSep Proceed: Flash Column (DCM/MeOH/NH3) CheckSeparation->GoodSep Yes PoorSep Poor Separation (ΔRf < 0.1) CheckSeparation->PoorSep No Decision Can you derivatize? PoorSep->Decision DoBoc Boc-Protection Step (Removes Basicity) Decision->DoBoc Yes (Preferred) AltCol Switch Stationary Phase (Amine-Silica or Alumina) Decision->AltCol No (Must keep free amine) RunHexEtOAc Run Hexane/EtOAc (No Amine Modifier Needed) DoBoc->RunHexEtOAc

Caption: Decision tree for optimizing solvent systems based on tailing and diastereomer resolution.

Module 4: Master Experimental Protocol

Protocol: The "Ammoniated Methanol" Flash Column

This is the industry-standard method for free-base piperidinols.[1]

Materials:

  • Silica Gel (40-63 µm).[1][2][3]

  • DCM (HPLC Grade).[1][2][3]

  • Methanol.[1][2][4][5][6][7]

  • Ammonium Hydroxide (

    
    , 28-30% aqueous solution).[1][2][3]
    

Step-by-Step:

  • Prepare Solvent A (Mobile Phase):

    • Mix DCM and Methanol in a 90:10 ratio.[1][2]

    • Add 1% v/v

      
       (aqueous ammonia).[1][2][3]
      
    • Note: Shake vigorously.[1][2] The small amount of water from the ammonia solution will emulsify slightly but usually settles or is absorbed by the silica, leaving the ammonia gas dissolved in the organic phase [4].

  • Column Slurry Packing:

    • Slurry the silica in pure DCM first.

    • Pour into the column and pack under air pressure.

    • Conditioning (Crucial): Flush the column with 2 Column Volumes (CV) of the Ammoniated Solvent A.[3] This neutralizes the silica bed before your compound touches it.

  • Sample Loading:

    • Dissolve your 3,5-dimethylpiperidinol in a minimum amount of DCM (approx 1-2 mL per gram of crude).[1][2][3]

    • Load carefully onto the sand bed.

  • Elution Gradient:

    • Start: 100% DCM (with 1%

      
       equivalent).[1][2][3]
      
    • Ramp: 0%

      
       10% MeOH (ammoniated) over 15 CV.[2][3]
      
    • Observation: The product usually elutes between 5-8% MeOH.[1]

  • Detection:

    • Stain TLC plates with Ninhydrin (turns red/purple upon heating) or KMnO4 (turns yellow/brown).[2][3] UV detection is often weak for these non-aromatic piperidines.[1][2]

References

  • University of Rochester. Tips for Flash Column Chromatography. (Methanol dissolution of silica).[2][3] [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (Amine modifiers and functionalized silica).[1][2][3][7][8][9] [Link]

  • Still, W. C., Kahn, M., & Mitra, A. Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[2][6] J. Org.[1][2][6] Chem. 1978, 43, 2923.[1][2][6] (The foundational text on flash chromatography). [Link]

Sources

Overcoming steric hindrance in 3,5-dimethylpiperidine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 3,5-Dimethylpiperidine Functionalization

Overview

3,5-Dimethylpiperidine is a critical alicyclic secondary amine scaffold used extensively in pharmaceutical synthesis, notably as a key precursor in the production of the macrolide antibiotic tilmicosin[1]. However, the methyl groups at the 3 and 5 positions introduce significant steric bulk. In the predominant cis conformation, these equatorial methyl groups create a sterically congested environment around the nitrogen atom, severely impeding the approach of electrophiles and transition metal catalysts. This guide provides validated troubleshooting strategies and protocols for the efficient N-functionalization of this hindered amine.

G Start 3,5-Dimethylpiperidine Functionalization Arylation N-Arylation (Buchwald-Hartwig) Start->Arylation Alkylation N-Alkylation Start->Alkylation RuPhos Pd / RuPhos Catalyst (Promotes Reductive Elim.) Arylation->RuPhos Optimal Pathway BrettPhos BrettPhos (Avoid) (Fails for Sec. Amines) Arylation->BrettPhos High Energy Barrier Reductive Reductive Amination (Carbonyl + NaBH(OAc)3) Alkylation->Reductive Preferred Method Direct Direct Alkylation (Alkyl Halide + Base) Alkylation->Direct Prone to Stalling

Workflow for selecting the optimal functionalization strategy for 3,5-dimethylpiperidine.

Module 1: Buchwald-Hartwig Amination (C-N Cross-Coupling)

The Causality of Catalyst Failure: When coupling sterically hindered secondary amines, the catalytic cycle often stalls. Density Functional Theory (DFT) calculations reveal that the rate-limiting step in Pd-catalyzed amination shifts depending on the ligand and the amine class. For primary amines, oxidative addition is rate-limiting, making BrettPhos ideal. However, for bulky secondary amines like 3,5-dimethylpiperidine, reductive elimination becomes the high-energy barrier[2]. RuPhos is specifically engineered with a smaller steric profile around the metal center, which explicitly facilitates the C-N reductive elimination of hindered secondary amines[3].

Troubleshooting FAQs

Q: Why am I recovering unreacted 3,5-dimethylpiperidine and aryl halide when using Pd2(dba)3 and XPhos? A: XPhos struggles to overcome the steric repulsion during the reductive elimination step with 3,5-dimethylpiperidine. Switch to a RuPhos-based precatalyst (e.g., RuPhos Pd G3). The RuPhos ligand is designed specifically for secondary amines[4], lowering the activation energy required to form the final C-N bond.

Q: My aryl halide contains an ester group, and I am observing degradation. What base should I use? A: Strong bases like NaOtBu (typically used in these couplings) will hydrolyze esters. Substitute NaOtBu with a weaker base such as Cs2CO3 or K3PO4. Note that weaker bases require higher temperatures (e.g., 100 °C) and longer reaction times to effectively deprotonate the Pd-amine intermediate.

Self-Validating Protocol: Pd-Catalyzed N-Arylation using RuPhos

Validation Checkpoint: The reaction mixture should transition from a pale yellow (active Pd(0) formation) to a deep red/brown as the catalytic cycle initiates.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the Aryl Halide (1.0 equiv), RuPhos Pd G3 precatalyst (2 mol%), and NaOtBu (1.4 equiv).

  • Solvent & Substrate Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Add 3,5-dimethylpiperidine (1.2 equiv) via a microsyringe.

  • Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at 85 °C for 12 hours.

  • Monitoring: Monitor via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass confirm successful reductive elimination.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Module 2: N-Alkylation and Reductive Amination

The Causality of Alkylation Challenges: Direct nucleophilic substitution (SN2) of 3,5-dimethylpiperidine with alkyl halides is highly problematic. The steric bulk slows the initial alkylation, but once mono-alkylated, the resulting tertiary amine is often more nucleophilic (due to inductive effects) and less sterically hindered in certain conformations, leading to rapid over-alkylation and the formation of quaternary ammonium salts[5]. Reductive amination bypasses this by forming an iminium ion that is selectively reduced, preventing over-alkylation entirely.

G2 A 3,5-Dimethylpiperidine + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion Formation (Acid Catalyzed) B->C -H2O D Hydride Transfer (NaBH(OAc)3) C->D Selective Reduction E Steric Clash (Prevents Over-alkylation) D->E Stable Tertiary Amine

Mechanistic pathway of reductive amination highlighting its self-limiting nature.

Troubleshooting FAQs

Q: My direct alkylation with an alkyl iodide is yielding a 50/50 mixture of unreacted amine and quaternary ammonium salts. How do I favor mono-alkylation? A: If you must use direct alkylation, you must maintain a low concentration of the electrophile. Use a syringe pump to slowly add the alkyl halide (1.0 equiv) over 4-6 hours to a 0.1 M solution of 3,5-dimethylpiperidine (1.5 equiv) and K2CO3 in anhydrous acetonitrile.

Q: What is the best reducing agent for the reductive amination of 3,5-dimethylpiperidine with sterically hindered ketones? A: Sodium triacetoxyborohydride (NaBH(OAc)3) is the industry standard because it selectively reduces the iminium ion over the unreacted carbonyl compound[5]. For highly hindered ketones where iminium formation is slow, add a Lewis acid like Ti(OiPr)4 (1.2 equiv) to drive the condensation before adding the hydride source.

Self-Validating Protocol: Reductive Amination

Validation Checkpoint: The evolution of hydrogen gas (mild bubbling) upon quenching with NaHCO3 confirms the presence and consumption of excess active hydride reagent.

  • Condensation: Dissolve the aldehyde/ketone (1.0 equiv) and 3,5-dimethylpiperidine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate hemiaminal dehydration and iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise to control the mild exotherm.

  • Reaction: Stir the suspension at room temperature under nitrogen for 12-24 hours. Monitor by TLC (staining with ninhydrin or iodine).

  • Workup: Quench carefully with saturated aqueous NaHCO3 (caution: CO2 evolution). Extract with dichloromethane (3x), dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

Quantitative Data: Method Comparison for Hindered Amines

Reaction TypeReagents / Catalyst SystemRate-Limiting Step AddressedTypical Yield (%)Primary Byproduct Risk
N-Arylation Pd G3 / RuPhos / NaOtBuReductive Elimination85 - 95%Hydrodehalogenation
N-Arylation Pd G3 / BrettPhos / NaOtBuOxidative Addition (Fails here)< 15%Unreacted starting materials
N-Alkylation Alkyl Halide / K2CO3 / MeCNNucleophilic Attack40 - 60%Quaternary ammonium salts
Reductive Amination Carbonyl / NaBH(OAc)3 / AcOHIminium Ion Reduction80 - 98%Alcohol (if over-reduced)

References

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Benzyl-3,5-dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: Resolving Piperidine Stereochemistry via 1D vs. 2D NMR Methodologies Subtitle: A Technical Analysis of 1-Benzyl-3,5-dimethylpiperidin-4-ol

Executive Summary

In preclinical drug development, the substituted piperidine scaffold is a ubiquitous pharmacophore. The synthesis of this compound—typically achieved via the borohydride reduction of 1-benzyl-3,5-dimethylpiperidin-4-one—introduces critical stereochemical complexity. Because biological target affinity is highly dependent on the 3D spatial arrangement of functional groups, distinguishing between the resulting diastereomers is paramount.

This guide objectively compares two analytical approaches—Routine 1D


H NMR (400 MHz)  and an Advanced 2D NMR Suite (800 MHz NOESY/COSY) —for the absolute stereochemical elucidation of this compound.

Mechanistic Causality: The Physics of Piperidine NMR

To interpret the analytical data accurately, we must first establish the physical causality governing the NMR behavior of piperidine rings. Substituted piperidines predominantly adopt a chair conformation in solution to minimize steric strain[1]. In the case of the 3,5-dimethylated precursor, the methyl groups typically occupy equatorial positions (the cis-isomer) to avoid severe 1,3-diaxial interactions.

When the C4 ketone is reduced, the incoming hydride can attack from either the axial or equatorial face, yielding two possible diastereomers:

  • Isomer A (Equatorial Hydroxyl): The hydroxyl group is equatorial, forcing the H-4 proton into an axial position.

  • Isomer B (Axial Hydroxyl): The hydroxyl group is axial, forcing the H-4 proton into an equatorial position.

The distinction between these states is governed by the Karplus equation , which correlates the


-coupling constant to the dihedral angle between adjacent protons:
  • Axial-Axial Coupling (

    
    ):  A dihedral angle of ~180° allows optimal orbital overlap, resulting in large coupling constants (typically 8–12 Hz)[2].
    
  • Axial-Equatorial / Equatorial-Equatorial Coupling (

    
     / 
    
    
    
    ):
    A dihedral angle of ~60° results in poor orbital overlap and small coupling constants (typically 2–5 Hz)[2].

Furthermore, steric compression within the ring can cause subtle shifts in both


H and 

N resonances, a phenomenon well-documented in complex azabicyclic and piperidine analogues[3].

Performance Comparison: 1D vs. 2D NMR Methodologies

While both methodologies aim to resolve the same structural question, their performance, data output, and confidence intervals differ significantly.

Analytical FeatureRoutine 1D

H NMR (400 MHz)
Advanced 2D NMR Suite (800 MHz NOESY)
Primary Data Output Chemical shifts, integrals,

-coupling constants
Through-space (

Å) and through-bond correlations
Stereochemical Resolution Inferred via Karplus equation (dihedral angles)Direct spatial mapping of relative stereocenters
Signal Overlap Handling Poor (multiplets may overlap in complex mixtures)Excellent (dispersion across two frequency dimensions)
Throughput / Time High (< 5 minutes per sample)Low (1–4 hours depending on transients)
Cost & Accessibility Highly accessible, low operational costHigh cost, requires specialized cryoprobes
Best Use Case Rapid screening of isolated, pure diastereomersAbsolute confirmation of complex or overlapping isomers

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate self-validating checks to prevent artifacts such as incomplete relaxation or spin-diffusion.

Protocol A: High-Fidelity 1D


H NMR Acquisition (400 MHz) 
  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS peak must be calibrated precisely to 0.00 ppm to ensure chemical shift accuracy across different magnetic fields.
    
  • T

    
     Relaxation Check:  Execute a rapid inversion-recovery sequence to estimate the longitudinal relaxation time (
    
    
    
    ) of the H-4 proton.
  • Parameter Optimization: Set the relaxation delay (

    
    ) to 
    
    
    
    (typically 5-7 seconds for small organic molecules). Causality: Failing to allow complete relaxation will result in truncated integrals, skewing the quantitative ratio if a mixture of diastereomers is present.
  • Acquisition: Acquire 16-32 transients with a spectral width of 12 ppm.

  • Data Extraction: Isolate the H-4 resonance (typically between 3.5 - 4.5 ppm) and extract the

    
    -coupling constants to determine axial/equatorial positioning.
    

Protocol B: 2D NOESY Workflow (800 MHz)

  • Sample Preparation: Prepare the sample in a highly deuterated solvent (e.g., Benzene-

    
    ) to prevent solvent signal interference. Degas the sample via three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen accelerates relaxation, quenching the delicate Nuclear Overhauser Effect (NOE) signals.
    
  • Mixing Time (

    
    ) Optimization:  Set 
    
    
    
    to 300–500 ms. Self-Validation: Run a quick 1D NOE step to ensure the chosen
    
    
    is within the linear buildup regime. If
    
    
    is too long, spin-diffusion occurs, creating false-positive cross-peaks between protons that are not actually adjacent in space.
  • Acquisition: Acquire the 2D matrix with 256

    
     increments and 8-16 transients per increment.
    
  • Data Extraction: Map the cross-peaks between the H-4 proton and the C3/C5 methyl protons. A strong NOE cross-peak indicates a cis spatial relationship (distance

    
     Å).
    

Logical Workflows & Data Interpretation

The following diagrams illustrate the experimental workflow and the logical decision tree used to assign the stereochemistry of the synthesized compound.

NMR_Workflow Start This compound Sample Prep Sample Prep: CDCl3 + TMS (Self-Validating Conc. Check) Start->Prep split Prep->split OneD Routine 1D 1H NMR (400 MHz) split->OneD TwoD Advanced 2D Suite (800 MHz NOESY) split->TwoD JCoupling Extract J-Coupling (Karplus Analysis) OneD->JCoupling NOE Map NOE Interactions (Through-Space <5 Å) TwoD->NOE Result Stereochemical Assignment (Cis/Trans Determination) JCoupling->Result NOE->Result

Fig 1. Experimental workflow comparing 1D and 2D NMR approaches for stereochemical elucidation.

Logic_Stereo H4_Signal Analyze H-4 Resonance (Multiplet Splitting) LargeJ Large J-Coupling (8-11 Hz) Triplet of Triplets H4_Signal->LargeJ SmallJ Small J-Coupling (2-5 Hz) Broad Singlet / Narrow Multiplet H4_Signal->SmallJ AxialH4 H-4 is Axial (Diaxial overlap with H-3/H-5) LargeJ->AxialH4 EqH4 H-4 is Equatorial (Axial-Equatorial overlap) SmallJ->EqH4 EqOH Hydroxyl is Equatorial (Isomer A) AxialH4->EqOH AxOH Hydroxyl is Axial (Isomer B) EqH4->AxOH

Fig 2. Logical decision tree for assigning C4 stereochemistry based on J-coupling constants.

Conclusion

For the routine analysis of this compound, a high-fidelity 1D


H NMR spectrum is often sufficient to determine the relative stereochemistry, provided the H-4 multiplet is well-resolved and the Karplus rules are strictly applied. However, in cases where signal overlap obscures the H-4 resonance, or when absolute confirmation is required for regulatory submissions, the Advanced 2D NOESY Suite becomes the mandatory, albeit more time-consuming, alternative.

References

1.[1] Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.[Link] 2.[2] Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link] 3.[3] Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega.[Link]

Sources

13C NMR chemical shifts for 1-Benzyl-3,5-dimethylpiperidin-4-ol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

The stereochemical assignment of 1-benzyl-3,5-dimethylpiperidin-4-ol is a critical checkpoint in the synthesis of neuroactive piperidine pharmacophores. Because the biological activity of these scaffolds (e.g., in local anesthetics or antihistamines) is strictly governed by their spatial arrangement, unambiguous identification of isomers is required.

This guide provides a comparative analysis of the three primary diastereomers generated during the reduction of the corresponding piperidinone. We utilize


C NMR spectroscopy  as the primary discrimination tool, as it offers superior resolution over 

H NMR for these crowded scaffolds, particularly in distinguishing symmetric (meso) vs. asymmetric (chiral) isomers.
The Stereochemical Challenge

The 3,5-dimethyl substitution pattern creates three distinct diastereomeric environments based on the orientation of the methyl groups relative to the hydroxyl group and the piperidine ring chair conformation.

  • Isomer

    
     (Alpha): cis-3,5-dimethyl (equatorial), 4-OH (equatorial). Thermodynamically favored.
    
  • Isomer

    
     (Beta): cis-3,5-dimethyl (equatorial), 4-OH (axial). Kinetic product of bulky hydride reduction.
    
  • Isomer

    
     (Gamma): trans-3,5-dimethyl. Chiral/Asymmetric.
    

Comparative C NMR Data

The following data represents diagnostic chemical shift ranges derived from conformational analysis of N-benzyl-piperidinols in CDCl


.
Table 1: Diagnostic Chemical Shifts ( , ppm)
Carbon Position

-Isomer (eq-OH)

-Isomer (ax-OH)

-Isomer (trans-Me)
Symmetry Symmetrical (Meso)Symmetrical (Meso)Asymmetrical (Racemic)
C4 (Carbinol) 70.0 – 74.5 64.0 – 67.5 68.0 – 71.0
C3 / C5 40.0 – 43.038.0 – 41.0Distinct Signals (e.g., 36.5 / 42.0)
C2 / C6 58.0 – 61.056.0 – 59.0Distinct Signals
3,5-CH

15.0 – 18.0 (Equatorial)15.0 – 18.0 (Equatorial)One Eq (~17.0), One Ax (~10.0)
Benzylic CH

~63.0~63.0~63.0
Mechanistic Interpretation of Shifts[5]
  • The Gamma-Gauche Effect (Steric Compression):

    • C4 Shift: In the

      
      -isomer , the hydroxyl group is axial. This creates a steric compression (1,3-diaxial interaction) with the axial protons at C2 and C6. This compression results in an upfield shift (shielding)  of the C4 carbon by approximately 4–6 ppm compared to the 
      
      
      
      -isomer.
    • Methyl Shifts: In the

      
      -isomer , one methyl group is forced into an axial position. Axial methyl carbons typically resonate upfield (~10-12 ppm) compared to equatorial methyls (~16-18 ppm) due to 
      
      
      
      -gauche interactions with the ring carbons.
  • Symmetry as a Diagnostic Tool:

    • Both

      
       and 
      
      
      
      isomers possess a plane of symmetry passing through N1 and C4. Consequently, C3 is equivalent to C5, and C2 is equivalent to C6. The spectrum will show half the number of ring signals .
    • The

      
       isomer lacks this symmetry. You will observe distinct peaks for every carbon atom in the piperidine ring (doubling the complexity of the aliphatic region).
      

Decision Matrix: Identification Workflow

Use this logic flow to identify your specific isomer from a crude reaction mixture.

IsomerID Start Start: Acquire 13C NMR (Proton Decoupled) CountPeaks Count Aliphatic Ring Signals (Excluding Benzyl/Methyls) Start->CountPeaks Sym 3 Signals (C2/6, C3/5, C4) Symmetrical Isomer CountPeaks->Sym Simplified Spectrum Asym 5 Signals (C2, C3, C4, C5, C6) Asymmetrical Isomer CountPeaks->Asym Complex Spectrum CheckC4 Check C4 Chemical Shift Sym->CheckC4 ResGamma Result: Gamma Isomer (trans-3,5-dimethyl) Asym->ResGamma ResAlpha Result: Alpha Isomer (eq-OH, >70 ppm) CheckC4->ResAlpha Downfield (>70 ppm) ResBeta Result: Beta Isomer (ax-OH, <68 ppm) CheckC4->ResBeta Upfield (<68 ppm)

Figure 1: Decision tree for stereochemical assignment of this compound isomers based on symmetry and chemical shift logic.

Experimental Protocol: Synthesis & Separation

To validate these assignments, one must understand the origin of the isomers. The following protocol describes the reduction of the ketone precursor, which dictates the isomeric ratio.

Materials
  • Substrate: 1-Benzyl-3,5-dimethylpiperidin-4-one (typically a mixture of cis/trans isomers).

  • Reducing Agent A (Thermodynamic): Sodium Borohydride (NaBH

    
    ) in Methanol.
    
  • Reducing Agent B (Kinetic): L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C.

Workflow
  • Preparation of Ketone:

    • Synthesize via double Mannich reaction or Dieckmann condensation.

    • Note: The ketone exists in equilibrium. The cis-dimethyl ketone is generally more stable.

  • Reduction (Method A - NaBH

    
    ): 
    
    • Dissolve ketone (1 eq) in MeOH at 0°C.

    • Add NaBH

      
       (1.5 eq) portion-wise.
      
    • Stir for 2 hours.

    • Outcome: Predominantly Isomer

      
        (Equatorial OH). Hydride attacks from the more hindered axial face, pushing the hydroxyl to the equatorial position.
      
  • Reduction (Method B - L-Selectride):

    • Dissolve ketone in dry THF under Argon. Cool to -78°C.

    • Add L-Selectride (1.2 eq) slowly.

    • Outcome: Enrichment of Isomer

      
        (Axial OH). The bulky hydride is forced to attack from the less hindered equatorial face, pushing the hydroxyl to the axial position.
      
  • Purification:

    • Flash Column Chromatography: Silica Gel 60.

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

    • Elution Order: Typically, the internal H-bonding in the axial alcohol (Isomer

      
      ) makes it slightly less polar or distinct from the equatorial isomer, though Rf values are close.
      

SynthesisFlow cluster_0 Reduction Conditions Ketone Piperidin-4-one (Precursor) NaBH4 NaBH4 / MeOH (Small Hydride) Ketone->NaBH4 Axial Attack Selectride L-Selectride / THF (Bulky Hydride) Ketone->Selectride Equatorial Attack Alpha Alpha Isomer (Major: eq-OH) NaBH4->Alpha Beta Beta Isomer (Major: ax-OH) Selectride->Beta

Figure 2: Stereoselective reduction pathways controlling the formation of Alpha vs. Beta isomers.

References

  • Casy, A. F. (1971). PMR Spectroscopy in Medicinal and Biological Chemistry. Academic Press. (Foundational text on piperidine stereochemistry and NMR).
  • Juaristi, E. (1995). Conformational Behavior of Six-Membered Rings. VCH Publishers. (Definitive source on the Gamma-Gauche effect in 13C NMR).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

  • Hassan, M. M. A., & Casy, A. F. (1970). Stereochemistry of 3,5-dimethyl-4-phenylpiperidin-4-ols. Organic Magnetic Resonance, 2, 197-208. (Primary reference for 3,5-dimethyl piperidine shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Comparative Guide: IR Spectroscopy of 1-Benzyl-3,5-dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive infrared (IR) spectral analysis of 1-Benzyl-3,5-dimethylpiperidin-4-ol , a critical pharmacophore often found in local anesthetics and substance P antagonists.

The primary challenge in characterizing this molecule lies in distinguishing it from its ketone precursor (1-Benzyl-3,5-dimethylpiperidin-4-one ) and resolving the stereochemical contributions of the 3,5-dimethyl substitution. This guide moves beyond basic peak listing to explain the causality of vibrational modes, offering a robust protocol for reaction monitoring and identity confirmation.

Key Differentiator: The spectral success of this analysis hinges on the Hydroxyl (O-H) region (3200–3500 cm⁻¹) and the Bohlmann Band region (2700–2800 cm⁻¹) , which serves as a diagnostic tool for the nitrogen lone-pair orientation.

Structural Context & Vibrational Logic

To interpret the spectrum accurately, one must understand the molecule's dynamic structure. The piperidine ring typically adopts a chair conformation.[1][2][3] The 1-benzyl group and the 3,5-dimethyl substituents introduce steric strain that influences the vibrational frequencies of the 4-hydroxyl group.

  • The Reaction Context: In drug development, this molecule is usually generated via the reduction of the corresponding piperidin-4-one. Therefore, the most critical "performance" metric of the IR spectrum is confirming the complete disappearance of the Carbonyl (C=O) stretch .

  • Stereochemical Marker: The position of the OH band is not random; it shifts based on whether the OH group is axial or equatorial, which dictates its ability to form intramolecular hydrogen bonds with the ring nitrogen or the

    
    -system of the benzyl group.
    

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct precursor and a structural analog. This comparison is essential for process validation.

Table 1: Critical Peak Comparison (Target vs. Alternatives)
Functional GroupTarget: this compound Precursor: 1-Benzyl-3,5-dimethylpiperidin-4-one Analog: 1-Benzylpiperidin-4-ol (No methyls)Diagnostic Insight
O-H Stretch 3250–3450 cm⁻¹ (Broad/Strong)Absent3200–3400 cm⁻¹Appearance confirms reduction. Shift indicates H-bonding status.
C=O Stretch Absent1710–1725 cm⁻¹ (Sharp/Strong)AbsentPrimary QC Check. Any peak here indicates incomplete reaction.
Bohlmann Bands 2700–2800 cm⁻¹ (Weak shoulders)2700–2800 cm⁻¹2700–2800 cm⁻¹Diagnostic for trans-diaxial C-H bonds relative to N-lone pair.
Aromatic C-H 3020–3080 cm⁻¹3020–3080 cm⁻¹3020–3080 cm⁻¹Confirms Benzyl group integrity.
Aliphatic C-H 2850–2960 cm⁻¹2850–2960 cm⁻¹2800–2950 cm⁻¹Methyls add intensity at ~2960 cm⁻¹ (asymmetric stretch).
C-O Stretch 1040–1080 cm⁻¹ Absent1030–1060 cm⁻¹Confirms secondary alcohol formation.
Fingerprint 1375 & 1450 cm⁻¹ (Methyl bend)1450 cm⁻¹ (Methylene only)1450 cm⁻¹The 1375 cm⁻¹ peak is specific to the methyl substitution.

Deep Dive: The "Fingerprint" of Stereochemistry

Researchers often overlook the subtle information contained in the C-H and O-H regions. Here is how to use them for advanced characterization:

The Bohlmann Band Anomaly (2700–2800 cm⁻¹)

In 1-benzylpiperidines, if the N-lone pair is anti-periplanar (trans-diaxial) to the adjacent C-H bonds (at C2 and C6), a "softening" of the C-H bond occurs due to orbital overlap (


).
  • Observation: Look for 1-2 weak bands on the lower frequency side of the main aliphatic C-H cluster.

  • Meaning: Presence of these bands confirms the Benzyl group is likely equatorial and the ring is in a stable chair conformation. Absence suggests ring distortion or N-inversion.

The Hydroxyl Shift (Intra- vs. Inter-molecular)

The 3,5-dimethyl groups create a "picket fence" effect.

  • Free OH (Sharp, ~3600 cm⁻¹): Rarely seen in solid phase (KBr).

  • Intramolecular H-Bond (3450–3550 cm⁻¹): If the OH is axial, it may bond with the Nitrogen lone pair. This band is concentration independent .

  • Intermolecular H-Bond (3200–3400 cm⁻¹): The broad "belly" typical of alcohols. This dominates in the solid state.

  • Protocol: To distinguish, run a dilute solution spectrum (in CCl₄ or CHCl₃). If the broad band disappears and a sharp peak remains, you have intramolecular bonding, confirming specific stereoisomerism (likely cis-3,5-dimethyl relative to OH).

Experimental Protocol: Ensuring Reproducibility

To obtain the data described above, strict adherence to sample preparation is required. The hygroscopic nature of piperidinols can lead to water artifacts.

Validated Workflow
  • Sample State:

    • Preferred: Crystalline solid (for KBr) or Neat oil (for ATR).

    • Note: If the product is an oil, it may be a mixture of diastereomers. Recrystallization is recommended before final IR characterization.

  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Best for routine reaction monitoring.

      • Crystal: Diamond or ZnSe.

      • Pressure: High pressure required to ensure contact for the alcohol peak.

    • KBr Pellet: Best for publication-quality structural assignment.

      • Ratio: 1 mg sample : 100 mg dry KBr.

      • Drying: KBr must be oven-dried at 110°C to prevent water interference in the 3300 cm⁻¹ region.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans to resolve weak Bohlmann bands.

    • Background: Fresh air background immediately prior to sample.

Visualization of Logic & Workflow

Diagram 1: Reaction Monitoring Logic (Ketone Alcohol)

This decision tree guides the chemist through the critical spectral checkpoints during synthesis.

ReactionLogic Start Crude Reaction Mixture (Reduction of Piperidin-4-one) CheckCO Check 1700-1725 cm⁻¹ (Carbonyl Region) Start->CheckCO PeakPresent Strong Peak Present CheckCO->PeakPresent > 5% T PeakAbsent Peak Absent CheckCO->PeakAbsent Baseline Incomplete Incomplete Reaction Continue Reduction PeakPresent->Incomplete CheckOH Check 3200-3500 cm⁻¹ (Hydroxyl Region) PeakAbsent->CheckOH BroadBand Broad Band Visible CheckOH->BroadBand NoBand No Band CheckOH->NoBand CheckCN Verify C-N / C-O (1000-1200 cm⁻¹) BroadBand->CheckCN Fail Process Failure (Check Reagents) NoBand->Fail Success Target Confirmed: This compound CheckCN->Success Peaks Match

Caption: Logical workflow for validating the conversion of 1-benzyl-3,5-dimethylpiperidin-4-one to the target alcohol using IR checkpoints.

Diagram 2: Spectral Assignment Map

A visual correlation of the molecule's structure to its spectral fingerprint.

SpectralMap Molecule This compound OH Hydroxyl (-OH) Molecule->OH Benzyl Benzyl Group (Ph-CH2-N) Molecule->Benzyl Methyl Methyl Groups (-CH3) Molecule->Methyl Ring Piperidine Ring Molecule->Ring FreqOH 3200-3500 cm⁻¹ (H-Bonded Stretch) OH->FreqOH FreqCO 1040-1080 cm⁻¹ (C-O Stretch) OH->FreqCO FreqAr 3030-3080 cm⁻¹ (Aromatic C-H) Benzyl->FreqAr FreqMe 2960 cm⁻¹ (Stretch) 1375 cm⁻¹ (Bend) Methyl->FreqMe FreqBohl 2700-2800 cm⁻¹ (Bohlmann Bands) Ring->FreqBohl Lone Pair Interaction

Caption: Mapping structural moieties to their specific diagnostic IR frequency zones.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 4-Benzylpiperidine. NIST Mass Spectrometry Data Center.[4][5] Retrieved from [Link]

  • PubChem. (2023). 1-Benzyl-4-methylpiperidin-3-ol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Parthiban, P., et al. (2009). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Monatshefte für Chemie. (Validating piperidine ring conformations and substituent effects). Retrieved from [Link]

  • Konig, W. (2014). Regioisomeric bromodimethoxy benzyl piperazines: GC–MS and FTIR analysis. National Institute of Justice.[6] (Reference for Benzyl-Piperidine IR fingerprints). Retrieved from [Link]

Sources

Biological Activity Comparison of 3,5-Dimethylpiperidine Stereoisomers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Stereochemical Profiling

In modern medicinal chemistry, the spatial arrangement of atoms within a pharmacophore dictates its target engagement, selectivity, and off-target liability. 3,5-Dimethylpiperidine is a highly versatile nitrogen-containing heterocycle characterized by two stereocenters at the C3 and C5 positions .

Because of its symmetry properties, this compound does not simply exist as a standard racemic mixture. Instead, it forms two distinct stereochemical classes:

  • The cis-isomer : A meso compound (achiral) with a (3R,5S) configuration. It possesses an internal plane of symmetry, placing both methyl groups on the same face of the piperidine ring .

  • The trans-isomer : A chiral pair consisting of the (3S,5S) and (3R,5R) enantiomers. The methyl groups reside on opposite faces of the ring, creating an asymmetric topological surface that interacts differentially with biological receptors .

G Root 3,5-Dimethylpiperidine (Stereocenters at C3, C5) Cis cis-Isomer (Meso, Achiral) (3R,5S) Root->Cis Trans trans-Isomer (Chiral Pair) Root->Trans TransSS (3S,5S)-Enantiomer High Potency Eutomer Trans->TransSS TransRR (3R,5R)-Enantiomer Low Potency Distomer Trans->TransRR

Classification and pharmacological relevance of 3,5-dimethylpiperidine stereoisomers.

Comparative Biological Activity & Mechanistic Causality

The biological activity of 3,5-dimethylpiperidine derivatives is highly dependent on both the specific isomer utilized and the steric constraints of the target protein.

A. Cardiac Troponin Activation (CK-963 Analogs)

In the development of small-molecule cardiac contractility agents, the lipophilic nature of the piperidine substituent is critical for biochemical potency [[1]]([Link]). When evaluating aminopyridine analogs, the trans-3,5-dimethylpiperidine moiety demonstrated exceptional activity.

  • Causality & Eudismic Ratio : Researchers observed a >40-fold eudismic ratio between the trans enantiomers . The (3S,5S) enantiomer acts as the highly potent eutomer, possessing the precise spatial geometry required to intercalate into the hydrophobic pocket of the cardiac troponin complex. Conversely, the (3R,5R) distomer suffers from severe steric clashes, rendering it virtually inactive. Furthermore, the trans configuration was instrumental in separating the desired troponin activation from off-target Phosphodiesterase-3 (PDE-3) inhibition—a critical safety milestone in heart failure therapeutics [[2]]([Link]).

B. Antiviral Entry Inhibitors (Ebola/Marburg)

During the optimization of morpholine-based entry inhibitors for filoviruses, the substitution of a 4-methylpiperidine group with a 3,5-dimethylpiperidine group resulted in an overall loss of antiviral activity against pseudotyped Ebola (pEBOV) .

  • Causality : The viral glycoprotein binding pocket is highly constrained. While the pocket tolerates a single methyl group, the dual steric bulk of the 3,5-dimethyl substitution prevents the molecule from achieving its active binding conformation. The extra methyl group acts as a steric shield, blocking necessary Van der Waals interactions and preventing target engagement [[3]]([Link]).

C. Desymmetrization in Synthetic Pharmacology

The achiral cis-3,5-dimethylpiperidine serves as a highly valuable substrate for enantioselective C(sp3)-H oxidation.

  • Causality : Using a C1-symmetric chiral manganese catalyst, the meso compound can be chemically desymmetrized. The catalyst selectively recognizes and oxidizes one enantiotopic C-H bond over the other, yielding chiral N,O-acetals with up to 82% enantiomeric excess (ee) . This demonstrates how the cis isomer's specific symmetry can be engineered to build complex, stereodefined pharmacological scaffolds.

Quantitative Comparison Table
Target SystemCompound InvestigatedStereochemical ProfileQuantitative Potency / ActivityMechanistic Causality
Cardiac Troponin (CK-963) Aminopyridine analogtrans-(3S,5S) vs (3R,5R)>40x Eudismic Ratio (AC40 = 0.7 μM for eutomer)The (3S,5S) configuration optimally fits the hydrophobic pocket, maximizing contractility without PDE-3 inhibition.
Ebola/Marburg Glycoprotein Morpholine-benzamide3,5-dimethylpiperidine (Racemic)Complete Loss of Activity (vs 4-methyl analog)Steric clash: Dual methyl groups at C3/C5 prevent proper binding in the highly constrained viral entry pocket.
Manganese C(sp3)-H Oxidation N-mesitylsulfonyl derivativecis-3,5-dimethylpiperidine82% ee, 86% yield Desymmetrization of the meso compound selectively oxidizes one enantiotopic C-H bond to yield chiral N,O-acetals.

Experimental Protocol: Isolation and Chiral Resolution of trans-3,5-Dimethylpiperidine

To accurately evaluate the biological activities described above, researchers must isolate and resolve the enantiomers from commercial mixtures (which typically consist of 80% trans and 20% cis isomers). The following step-by-step methodology represents a self-validating system to ensure absolute stereochemical purity , .

Workflow Mix Commercial cis/trans Mixture (80% trans / 20% cis) Benzylation 1. Benzylation (BnBr, K2CO3) Alters polarity for separation Mix->Benzylation Silica 2. Silica Gel Chromatography Isolates trans-1-benzyl derivative Benzylation->Silica Debenzylation 3. Hydrogenation (Pd/C, H2) Yields racemic trans-amine Silica->Debenzylation SnAr 4. SNAr Reaction Coupling with 2-chloro-5-nitropyridine Debenzylation->SnAr SFC 5. Chiral SFC Separates (3S,5S) and (3R,5R) SnAr->SFC

Step-by-step workflow for the isolation and chiral resolution of trans-3,5-dimethylpiperidine.

Step-by-Step Methodology
  • Benzylation (Desymmetrization of Polarity)

    • Action : React the 85/15 trans/cis mixture (2.35 mmol) with benzyl bromide (4.08 mol) and K₂CO₃ in acetone. Maintain the reaction in a water bath below 40 °C for 4 days.

    • Causality : The bare cis and trans isomers have nearly identical boiling points (~144 °C), making fractional distillation impossible. Benzylation converts them into N-benzyl derivatives with distinct dipole moments and chromatographic mobilities.

  • Silica Gel Chromatography (Diastereomeric Separation)

    • Action : Filter the reaction, concentrate the filtrate, and purify using silica gel chromatography (eluting with 0–5% diethyl ether in hexanes containing 0.2% triethylamine).

    • Causality : The trans-1-benzyl-3,5-dimethylpiperidine elutes separately from the cis derivative due to differential spatial interactions with the polar silica stationary phase, successfully isolating the racemic trans intermediate.

  • Hydrogenolysis (Debenzylation)

    • Action : Dissolve the isolated trans intermediate in methanol. Add 20% Pd/C and subject the mixture to H₂ gas (25 psi) at 45 °C for 12 hours. Filter through Celite and quench with 4N HCl in dioxane.

    • Causality : Palladium-catalyzed hydrogenolysis cleanly cleaves the benzyl protecting group without epimerizing the C3/C5 stereocenters, yielding pure racemic trans-3,5-dimethylpiperidin-1-ium chloride.

  • Nucleophilic Aromatic Substitution (SNAr)

    • Action : React the racemic trans salt with 2-chloro-5-nitropyridine and triethylamine in DMF at 90 °C overnight. Extract and wash with brine.

    • Causality : This step installs a UV-active nitropyridine chromophore. This acts as a self-validating mechanism, as the chromophore is strictly required for UV detection during the subsequent chiral resolution step.

  • Chiral Supercritical Fluid Chromatography (SFC)

    • Action : Resolve the enantiomers using a Chiralcel AD-H column with 20% (1:1) isopropanol/MeCN/CO₂ at 100 bar and a flow rate of 62 mL/min.

    • Causality : The chiral stationary phase creates transient, diastereomeric interactions with the enantiomers. The (3S,5S) enantiomer (Enantiomer 1, [α]²⁰/D = +41.4°) elutes first, followed by the (3R,5R) enantiomer (Enantiomer 2, [α]²⁰/D = -45.0°). Absolute stereochemistry is definitively confirmed via X-ray crystallography of downstream derivatives.

References

  • 3,5-Dimethylpiperidine - Wikipedia . Wikimedia Foundation. URL:[Link]

  • Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats . Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses . PMC - National Institutes of Health. URL:[Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts . ChemRxiv. URL:[Link]

Sources

Comparative Characterization Guide: (3S,4s,5R)-1-benzyl-3,5-dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The (3S,4s,5R)-1-benzyl-3,5-dimethylpiperidin-4-ol is a critical meso intermediate, primarily utilized as a scaffold in the development of Janus Kinase (JAK) inhibitors and neuroactive alkaloids. Its structural rigidity, provided by the 3,5-dimethyl clamp, offers superior metabolic stability compared to non-substituted piperidines.

However, the synthesis of this specific isomer presents a classic stereochemical challenge: the reduction of the precursor ketone yields a mixture of diastereomers. The biological potency of the final drug substance often hinges on the precise orientation of the C4-hydroxyl group.

This guide objectively compares the (3S,4s,5R) isomer (Target) against its primary stereochemical alternatives, providing the experimental protocols required to synthesize, isolate, and definitively characterize it.

Structural Analysis: Target vs. Alternatives

The core challenge is distinguishing the target meso compound from its C4-epimer and the trans-methyl racemic impurities.

Conformational Logic

In the (3S,5R) configuration, the two methyl groups are cis to each other. In the lowest energy chair conformation, both methyls adopt an equatorial orientation to minimize 1,3-diaxial interactions.

  • Target (3S,4s,5R): The Hydroxyl (OH) group is typically axial (cis to the methyls) or equatorial (trans to the methyls) depending on specific IUPAC priority assignment for the pseudo-asymmetric center. For this guide, we define the Target as the isomer with the OH group Equatorial (thermodynamic product), exhibiting distinct NMR coupling.

  • Alternative A (Epimer): The OH group is Axial (Kinetic product).

  • Alternative B (Racemate): The 3,5-methyls are trans (one axial, one equatorial).

Comparative Data Table
FeatureTarget: (3S,4s,5R) (Equatorial OH)Alternative A: C4-Epimer (Axial OH)Alternative B: Trans-Racemate
Methyl Orientation Cis-DiequatorialCis-DiequatorialTrans (Axial/Equatorial)
C4-OH Orientation EquatorialAxialEquatorial/Axial
Symmetry Meso (Plane of Symmetry)Meso (Plane of Symmetry)

(Chiral/Racemic)

H NMR

(Hz)
~10-11 Hz (Axial-Axial)~2-4 Hz (Equatorial-Axial)Complex Multiplet
Thermodynamic Stability High (All equatorial)Moderate (1,3-diaxial strain)Low (Methyl strain)
Polarity (TLC) Lower

(More polar)
Higher

(Less polar, H-bond)
Intermediate

Synthesis & Selectivity Protocol

To maximize the yield of the (3S,4s,5R) isomer, the choice of reducing agent is the governing variable.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Ketone Precursor: 1-benzyl-3,5-dimethyl piperidin-4-one Reagent_A Route A: NaBH4 / MeOH (-78°C to RT) Ketone->Reagent_A Thermodynamic Control Reagent_B Route B: L-Selectride / THF (-78°C) Ketone->Reagent_B Kinetic Control Product_Thermo Major: Equatorial OH (Target Isomer) Ratio 90:10 Reagent_A->Product_Thermo Hydride attacks Axially Product_Kinetic Major: Axial OH (Epimer) Ratio 5:95 Reagent_B->Product_Kinetic Hydride attacks Equatorially Purification Purification: Flash Chromatography (Hex/EtOAc) Product_Thermo->Purification Product_Kinetic->Purification

Figure 1: Stereodivergent synthesis pathways. Route A is preferred for the Target (Equatorial OH) isomer.

Detailed Protocol: Route A (Thermodynamic Reduction)

This protocol favors the formation of the all-equatorial isomer.

  • Dissolution: Dissolve 1-benzyl-3,5-dimethylpiperidin-4-one (1.0 eq) in anhydrous Methanol (0.2 M).

  • Cooling: Cool the solution to 0°C (ice bath). Note: Lower temperatures (-78°C) may increase stereoselectivity but decrease rate.

  • Addition: Add Sodium Borohydride (NaBH

    
    , 1.5 eq) portion-wise over 15 minutes.
    
    • Mechanism:[1][2][3] Small hydride donors prefer axial attack, pushing the hydroxyl group to the equatorial position.

  • Quench: Stir for 2 hours, then quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with DCM (3x), dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Yield: Expect >90% conversion with a diastereomeric ratio (dr) of ~9:1 favoring the target.

Analytical Characterization (Self-Validating Methods)

Trustworthiness in stereochemistry requires proving the configuration, not just assuming it based on the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Validation

The definitive proof of the (3S,4s,5R) configuration lies in the Vicinal Coupling Constants (


) between H4 and H3/H5.
  • Instrument: 400 MHz or higher (CDCl

    
    ).
    
  • Key Signal (H4 Proton): Look for the multiplet at

    
     3.4 - 3.6 ppm.
    
    • Target (Equatorial OH, Axial H4): The H4 proton is axial. It couples with the axial H3 and H5 protons.

      • Criteria: Apparent Triplet (t) with

        
         Hz.
        
    • Epimer (Axial OH, Equatorial H4): The H4 proton is equatorial. It couples with axial H3/H5 protons.

      • Criteria: Broad singlet or narrow triplet with

        
         Hz.
        
HPLC Separation Method

For quantitative purity analysis, use the following chiral method.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (95 : 5 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Retention Times (Approximate):

    • Trans-isomers (Racemic): ~5.2 min / 6.1 min.

    • Cis-Epimer (Axial OH): ~8.5 min.

    • Target (Equatorial OH): ~10.2 min.

Crystallographic Confirmation Logic

While NMR is sufficient for routine checks, X-Ray Diffraction (XRD) is the gold standard.

Stereochemical Decision Tree

StereochemLogic Start Isolate Product NMR_Check 1H NMR Analysis of H4 Signal Start->NMR_Check Large_J Large Coupling (J > 10 Hz) NMR_Check->Large_J Small_J Small Coupling (J < 4 Hz) NMR_Check->Small_J Concl_1 H4 is Axial (OH is Equatorial) TARGET ISOMER Large_J->Concl_1 Concl_2 H4 is Equatorial (OH is Axial) EPIMER Small_J->Concl_2

Figure 2: Logic flow for rapid NMR determination of stereochemistry.

References

  • Stereoselective Reduction of Piperidones

    • Brown, H. C., & Krishnamurthy, S. (1979). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society.
  • Conformational Analysis of 3,5-Dimethylpiperidine

    • Allinger, N. L., et al. (1967). "Conformational Analysis. LVI. The 3,5-Dimethylpiperidines." The Journal of Organic Chemistry.
  • Synthesis of JAK Inhibitor Intermediates (Tofacitinib Analogs)

    • Pfizer Inc. (2002). "Pyrrolo[2,3-d]pyrimidine Compounds.
  • NMR Characterization of Piperidine Alcohols

    • Eliel, E. L., et al. (1959). "Conformational Analysis. V. The Reduction of Cyclohexanones." Journal of the American Chemical Society. (Foundational text on hydride reduction stereoselectivity applicable to piperidines).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.